15-Oxospiramilactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11-12-4-7-20(16(11)22)14(8-12)19-6-3-5-18(2,10-24-17(19)23)13(19)9-15(20)21/h12-15,21H,1,3-10H2,2H3/t12-,13+,14-,15+,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYYWKVDXANEHM-WFIVFVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CC(C45C3CC(CC4)C(=C)C5=O)O)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1C[C@H]([C@]45[C@H]3C[C@H](CC4)C(=C)C5=O)O)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 15-Oxospiramilactone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
15-Oxospiramilactone, a diterpenoid derivative also identified as S3 or NC043 in literature, exhibits a novel dual mechanism of action that is concentration-dependent. At lower concentrations, it functions as a potent covalent inhibitor of the deubiquitinase USP30, promoting mitochondrial fusion. At higher concentrations, it demonstrates anti-tumorigenic properties by inhibiting the Wnt/β-catenin signaling pathway. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action: USP30 Inhibition and Mitochondrial Fusion
The primary and most extensively studied mechanism of action of this compound at lower, physiologically relevant concentrations is the specific and covalent inhibition of Ubiquitin Specific Peptidase 30 (USP30).[1][2][3] USP30 is a deubiquitinase localized to the outer mitochondrial membrane that negatively regulates mitochondrial quality control pathways.
This compound directly targets the catalytic cysteine residue (Cys77) within the active site of USP30.[1][3] This covalent interaction irreversibly inhibits the deubiquitinase activity of USP30. The inhibition of USP30 by this compound leads to an increase in the non-degradative ubiquitination of key mitochondrial fusion proteins, Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2).[2] This enhanced ubiquitination promotes the activity of Mfn1 and Mfn2, resulting in increased mitochondrial fusion.[2] This mechanism has been shown to restore mitochondrial network integrity and function in cells with deficient mitochondrial dynamics.[2]
Secondary Mechanism of Action: Wnt/β-catenin Pathway Inhibition
At higher concentrations, this compound functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[4][5] This pathway is frequently hyperactivated in various cancers, particularly colorectal cancer.
The inhibitory action of this compound occurs downstream of β-catenin stabilization. It does not alter the levels or cellular localization of β-catenin itself. Instead, it disrupts the crucial interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, specifically TCF4.[4] By preventing the formation of the β-catenin/TCF4 complex, this compound blocks the transcription of Wnt target genes that are critical for cell proliferation and survival, such as Axin2, Cyclin D1, and Survivin.[4][5] This leads to cell cycle arrest and inhibition of tumor cell growth.[4]
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of this compound. To date, a specific IC50 value for the direct inhibition of USP30 by this compound has not been reported in the reviewed literature. The data primarily reflects the effective concentrations observed in cell-based assays.
| Parameter | Target/Assay | Value | Cell Line | Reference |
| Effective Concentration | Mitochondrial Fusion Promotion | 2 µM | Mfn1-/- and Mfn2-/- MEFs | Yue et al., 2014 |
| IC50 (72h) | Inhibition of Cell Growth | 3.75 ± 0.45 µM | SW480 (Colon Cancer) | Wang et al., 2011[4] |
| IC50 (72h) | Inhibition of Cell Growth | 5.23 ± 0.61 µM | Caco-2 (Colon Cancer) | Wang et al., 2011[4] |
| IC50 (72h) | Inhibition of Cell Growth | > 15 µM | CCD-841-CoN (Normal Colon) | Wang et al., 2011[4] |
Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay
This protocol is adapted from methodologies described for assessing USP30 inhibition.
Objective: To measure the enzymatic activity of USP30 in the presence and absence of this compound using a fluorogenic substrate.
Materials:
-
Recombinant human USP30 protein
-
This compound
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA
-
384-well black, low-binding assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 18 µL of recombinant USP30 (e.g., 5 nM final concentration) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of Ub-Rho110 (e.g., 100 nM final concentration) in Assay Buffer to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at 37°C for 60 minutes, taking readings every 1-2 minutes.
-
Calculate the initial reaction velocities (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Immunoprecipitation of Mfn2 and Western Blot for Ubiquitination
Objective: To assess the level of Mfn2 ubiquitination in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, MEFs)
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide)
-
Anti-Mfn2 antibody (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose resin
-
Anti-ubiquitin antibody (for Western blot)
-
Anti-Mfn2 antibody (for Western blot)
-
SDS-PAGE gels and Western blot equipment
-
ECL detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound (e.g., 2 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Incubate a sufficient amount of protein lysate (e.g., 500 µg - 1 mg) with an anti-Mfn2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads/resin and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Lysis Buffer.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
To confirm equal loading of immunoprecipitated Mfn2, the membrane can be stripped and re-probed with an anti-Mfn2 antibody.
-
Conclusion
This compound is a multifaceted small molecule with distinct, concentration-dependent mechanisms of action. Its ability to enhance mitochondrial fusion through USP30 inhibition presents a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders. Concurrently, its capacity to inhibit the Wnt/β-catenin signaling pathway underscores its potential as an anti-cancer agent. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of this compound.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 4. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
15-Oxospiramilactone as a USP30 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 15-Oxospiramilactone, a diterpenoid derivative identified as a potent inhibitor of Ubiquitin-Specific Protease 30 (USP30). This document consolidates current research findings, presents quantitative data for comparative analysis, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Introduction to USP30 and its Inhibition
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane and peroxisomes.[1] It plays a critical role in cellular homeostasis by counteracting the ubiquitination of mitochondrial proteins, thereby suppressing mitophagy, the selective degradation of damaged mitochondria.[2] The PINK1/Parkin pathway is a key signaling cascade that initiates mitophagy in response to mitochondrial stress. USP30 acts as a negative regulator of this pathway by removing ubiquitin chains from mitochondrial substrates, thus preventing the recruitment of autophagic machinery.[2]
Dysregulation of USP30 activity has been implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's disease, certain cancers, and pulmonary disorders.[3] Consequently, the inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria and restore cellular health.
This compound, also known as S3, is a natural diterpenoid derivative that has been identified as a covalent inhibitor of USP30.[3] It directly targets the catalytic cysteine residue (Cys77) within the active site of USP30, leading to the inhibition of its deubiquitinase activity.[3] This inhibition promotes the accumulation of ubiquitinated proteins on the mitochondrial surface, thereby enhancing mitophagy.
Quantitative Data
While this compound has been qualitatively established as a USP30 inhibitor, a specific IC50 value for its direct inhibition of USP30 is not consistently reported in the reviewed literature. However, for comparative purposes, the following table includes IC50 values for other known USP30 inhibitors.
| Inhibitor | IC50 Value (nM) | Assay Type | Reference |
| This compound (S3) | Not Reported | - | - |
| USP30Inh-1 | 15 - 30 | Ub-Rho110 Cleavage Assay | [3] |
| USP30Inh-2 | 15 - 30 | Ub-Rho110 Cleavage Assay | [3] |
| USP30Inh-3 | 15 - 30 | Ub-Rho110 Cleavage Assay | [3] |
| Compound 39 | ~20 | In vitro enzymatic assay | |
| MTX115325 | 12 | Fluorescence polarization assay |
Signaling Pathways
PINK1/Parkin-Mediated Mitophagy and USP30 Inhibition
Mitochondrial damage leads to the stabilization of PINK1 on the outer mitochondrial membrane, which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin ubiquitinates various outer mitochondrial membrane proteins, marking the damaged organelle for degradation by the autophagosome. USP30 counteracts this process by removing these ubiquitin chains. This compound inhibits USP30, thereby promoting the accumulation of ubiquitin on mitochondria and enhancing mitophagy.
Wnt/β-catenin Signaling Pathway
At higher concentrations, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which can lead to apoptosis.[4] This effect is independent of its role in mitophagy. In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin. Upon Wnt binding, β-catenin accumulates, translocates to the nucleus, and activates TCF/LEF transcription factors, promoting cell proliferation. This compound is suggested to interfere with the association of β-catenin and TCF4.
Experimental Protocols
Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine 110)
This in vitro assay measures the enzymatic activity of USP30 by monitoring the cleavage of a fluorogenic substrate.
Principle: The substrate consists of ubiquitin linked to Rhodamine 110 (Rho110). In this form, the fluorescence of Rho110 is quenched. Upon cleavage by an active DUB like USP30, Rho110 is released, resulting in a measurable increase in fluorescence.[5]
Materials:
-
Recombinant human USP30 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM Potassium Glutamate, 0.1 mM TCEP, 0.03% Bovine Gamma Globulin)
-
This compound (or other inhibitors) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant USP30 to each well of the 384-well plate.
-
Add the different concentrations of this compound to the wells containing USP30. Include a DMSO vehicle control.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the Ub-Rho110 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the reaction rates (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
In-Cell USP30 Target Engagement Assay
This cellular assay confirms that this compound engages with USP30 within a cellular context.
Principle: This assay utilizes an activity-based probe (ABP) that covalently binds to the active site of DUBs.[6] The probe is tagged (e.g., with biotin or a HA-tag). If this compound is bound to the active site of USP30, it will prevent the ABP from binding. This can be visualized by a lack of a molecular weight shift of USP30 on a Western blot.
Materials:
-
Cell line expressing USP30 (e.g., SH-SY5Y)
-
This compound
-
Activity-based probe (e.g., Biotin-Ahx-Ub-propargylamide (PA))
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-USP30 antibody
-
Streptavidin-HRP (for biotinylated probes) or anti-HA antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with the activity-based probe for a defined period (e.g., 1 hour at room temperature) to allow for probe binding to active DUBs.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-USP30 antibody.
-
The binding of the ABP to USP30 will result in a band shift (increase in molecular weight). The degree of this shift will be inversely proportional to the concentration of this compound, indicating target engagement.
Mitochondrial Fusion Assay
This assay assesses the ability of this compound to induce mitochondrial fusion in cells with fragmented mitochondria.
Principle: Cells deficient in mitochondrial fusion proteins (e.g., Mfn1 knockout mouse embryonic fibroblasts) exhibit fragmented mitochondria. Treatment with a compound that promotes fusion will cause these fragmented mitochondria to elongate and form a tubular network. This morphological change can be visualized and quantified using fluorescence microscopy.
Materials:
-
Mfn1-knockout Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line
-
Mitochondrial fluorescent probe (e.g., MitoTracker Red) or cells expressing a mitochondrial-targeted fluorescent protein (e.g., mito-DsRed)
-
This compound
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Plate the Mfn1-knockout MEFs on coverslips.
-
Treat the cells with this compound (e.g., 2-5 µM) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
If using a fluorescent probe, stain the cells with MitoTracker Red according to the manufacturer's protocol.
-
Fix the cells.
-
Acquire images of the mitochondrial morphology using a fluorescence microscope.
-
Quantify the degree of mitochondrial fusion. This can be done by categorizing cells based on their mitochondrial morphology (e.g., fragmented, intermediate, tubular) and counting the percentage of cells in each category.
Experimental Workflows
General Workflow for USP30 Inhibitor Screening and Validation
The following diagram illustrates a typical workflow for identifying and validating a novel USP30 inhibitor like this compound.
Conclusion
This compound is a valuable tool compound for studying the biological roles of USP30. Its ability to covalently inhibit USP30 and subsequently modulate mitochondrial dynamics and mitophagy provides a powerful approach to investigate these pathways in various cellular contexts. Further research is warranted to fully elucidate its therapeutic potential and to develop more potent and selective second-generation inhibitors based on its mechanism of action. This guide provides a comprehensive resource for researchers and drug development professionals interested in leveraging this compound as a USP30 inhibitor in their studies.
References
- 1. 3.2.1. Fluorescence-based Ub-Rho Deubiquitinase Activity Assay [bio-protocol.org]
- 2. US9926583B2 - Methods of cell culture - Google Patents [patents.google.com]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
15-Oxospiramilactone: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Oxospiramilactone, also known as S3, is a naturally occurring diterpenoid derivative that has garnered significant interest in the scientific community for its potent and specific biological activities.[1][2] This small molecule has been identified as a key modulator of mitochondrial dynamics and quality control pathways, making it a valuable tool for research and a potential starting point for the development of therapeutics targeting a range of pathologies, including neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and key experimental data related to this compound.
Discovery and Origin
Data Presentation
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental settings, including solubility and formulation considerations.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₄ | PubChem |
| Molecular Weight | 330.4 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 330.18310931 g/mol | PubChem |
| Monoisotopic Mass | 330.18310931 g/mol | PubChem |
| Topological Polar Surface Area | 63.6 Ų | PubChem |
| Heavy Atom Count | 24 | PubChem |
| Complexity | 669 | PubChem |
Biological Activity and Potency
This compound is a potent inhibitor of the deubiquitinase USP30. While a specific IC50 value for this compound against USP30 is not consistently reported in the reviewed literature, its effective concentration in cell-based assays has been established. It is important to note that the biological effects of this compound are highly dependent on its concentration.
| Parameter | Value/Observation | Cell Type/Assay Condition | Source |
| Effective Concentration for Mitochondrial Fusion | ~2 µM | Mouse Embryonic Fibroblasts (MEFs) | |
| Concentration Inducing Apoptosis | >5 µM | Not specified | |
| Neuroprotective Effects | 2 µM | Retinal Ganglion Cells (RGCs) under NMDA-induced excitotoxicity | [1] |
| Target Binding | Covalently binds to the cysteine 77 (Cys77) residue in the catalytic domain of USP30. | In vitro binding assays | [3] |
Note: The absence of a reported IC50 value in peer-reviewed literature is a notable gap in the quantitative characterization of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of USP30, a deubiquitinase located on the outer mitochondrial membrane. USP30 plays a crucial role in regulating mitochondrial quality control by counteracting the effects of the E3 ubiquitin ligase Parkin.
The canonical pathway for the removal of damaged mitochondria, known as mitophagy, is initiated by the accumulation of PINK1 on the outer mitochondrial membrane, which in turn recruits and activates Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by autophagy. USP30 acts as a negative regulator of this process by removing these ubiquitin chains, thereby inhibiting mitophagy.
This compound covalently binds to the catalytic cysteine (Cys77) of USP30, inhibiting its deubiquitinase activity.[3] This leads to an increase in the ubiquitination of USP30 substrates, most notably the mitofusins (Mfn1 and Mfn2). This non-degradative ubiquitination of mitofusins enhances their activity, leading to increased mitochondrial fusion. By promoting the fusion of mitochondria, this compound can help to restore the mitochondrial network and improve oxidative respiration.
Furthermore, by inhibiting USP30, this compound enhances Parkin-mediated mitophagy, facilitating the clearance of damaged mitochondria. This is particularly relevant in the context of neurodegenerative diseases where impaired mitochondrial quality control is a key pathological feature.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the activity of this compound. These protocols are intended as a guide for researchers and may require optimization for specific experimental conditions.
Isolation of this compound from Spiraea japonica
-
Extraction: Dried and powdered plant material (Spiraea japonica) is extracted with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Fractionation: The crude extracts are subjected to column chromatography (e.g., silica gel) and eluted with a gradient of solvents to separate compounds based on their polarity.
-
Purification: Fractions containing the compound of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Characterization: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
USP30 Inhibition Assay
To determine the inhibitory activity of this compound against USP30, a deubiquitinase activity assay can be performed.
-
Reagents: Recombinant human USP30, a fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-rhodamine), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT), and this compound at various concentrations.
-
Procedure: a. Recombinant USP30 is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 30 minutes) at room temperature. b. The enzymatic reaction is initiated by the addition of the fluorogenic ubiquitin substrate. c. The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths. d. The rate of substrate cleavage is calculated from the linear phase of the reaction. e. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to a vehicle control. f. IC50 values can be calculated by fitting the dose-response data to a suitable equation.
Mitochondrial Fusion Assay
The effect of this compound on mitochondrial fusion can be assessed in cultured cells.
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) or other suitable cell lines are cultured under standard conditions.
-
Mitochondrial Labeling: Mitochondria can be visualized by transfection with a mitochondrially targeted fluorescent protein (e.g., mito-GFP or mito-DsRed) or by staining with a mitochondrial dye (e.g., MitoTracker Red CMXRos).
-
Treatment: Cells are treated with this compound (e.g., 2 µM) or a vehicle control for a specified duration (e.g., 24 hours).
-
Imaging: Live or fixed cells are imaged using fluorescence microscopy (confocal microscopy is recommended for higher resolution).
-
Quantification: The morphology of the mitochondrial network is quantified. This can be done by classifying cells into categories based on their mitochondrial morphology (e.g., fragmented, intermediate, tubular) or by using image analysis software to measure parameters such as mitochondrial length and branching.
Parkin-Mediated Mitophagy Assay
The enhancement of mitophagy by this compound can be evaluated using several methods. A common approach involves monitoring the degradation of mitochondrial proteins.
-
Cell Culture and Treatment: Cells stably expressing Parkin (e.g., HeLa-Parkin) are treated with a mitochondrial depolarizing agent (e.g., CCCP or a combination of oligomycin and antimycin A) to induce mitophagy, in the presence or absence of this compound.
-
Western Blotting: a. Cell lysates are collected at different time points after treatment. b. The levels of specific mitochondrial proteins (e.g., TOM20, TIM23, COXII) are analyzed by western blotting. c. A decrease in the levels of these proteins in the presence of the mitophagy inducer indicates their degradation via mitophagy. d. The effect of this compound is determined by comparing the rate of mitochondrial protein degradation in its presence to the control.
-
Fluorescence Microscopy (mito-Keima): a. Cells are transfected with a pH-sensitive fluorescent protein targeted to the mitochondrial matrix (mito-Keima). b. Mito-Keima fluoresces green in the neutral pH of the mitochondrial matrix and red in the acidic environment of the lysosome. c. An increase in the red-to-green fluorescence ratio indicates the delivery of mitochondria to lysosomes for degradation, a hallmark of mitophagy. d. Cells are treated as described above and analyzed by fluorescence microscopy or flow cytometry.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
References
An In-depth Technical Guide to 15-Oxospiramilactone: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Oxospiramilactone, also known as S3, is a diterpenoid derivative isolated from the plant Spiraea japonica. It has garnered significant interest in the scientific community for its potent and specific biological activity as a covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitochondrial quality control. By inhibiting USP30, this compound promotes mitochondrial fusion and Parkin-mediated mitophagy, offering a promising therapeutic avenue for conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, including detailed experimental protocols for assays relevant to its study.
Chemical Structure and Physicochemical Properties
This compound is a complex polycyclic diterpenoid. Its structure and properties are summarized below.
Chemical Structure:
-
IUPAC Name: (1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione[1]
-
Molecular Formula: C₂₀H₂₆O₄[1]
-
SMILES: C[C@@]12CCC[C@@]3([C@@H]1C--INVALID-LINK--C(=C)C5=O">C@HO)C(=O)OC2[1]
Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 330.4 g/mol | PubChem (Computed)[1] |
| Exact Mass | 330.18310931 Da | PubChem (Computed)[1] |
| XLogP3 | 2.6 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 24 | PubChem (Computed)[1] |
| Complexity | 669 | PubChem (Computed)[1] |
Solubility: While specific solubility values are not published, this compound is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
Spectroscopic Data: As of the latest literature review, detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR) for this compound have not been made publicly available in the primary research articles describing its biological activity.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial membrane. USP30 acts as a negative regulator of mitochondrial quality control pathways.
Mechanism of Action: this compound covalently binds to the active site cysteine residue (Cys77) of USP30.[2] This irreversible inhibition prevents USP30 from removing ubiquitin chains from mitochondrial outer membrane proteins, including the mitofusins Mfn1 and Mfn2. The resulting increase in non-degradative ubiquitination of Mfn1/2 enhances their activity, leading to the promotion of mitochondrial fusion.[3] This mechanism is crucial for restoring mitochondrial network integrity in cells with deficient mitochondrial dynamics.[3] Furthermore, by opposing the deubiquitinating activity of USP30, this compound facilitates Parkin-mediated mitophagy, a selective autophagy process that clears damaged mitochondria.[4]
At lower concentrations (e.g., 2 µM), this compound selectively promotes mitochondrial fusion without inducing apoptosis. However, at higher concentrations, it has been reported to induce apoptosis through inhibition of the Wnt signaling pathway.
Signaling Pathway of this compound in Mitochondrial Fusion:
Caption: Inhibition of USP30 by this compound promotes mitochondrial fusion.
Logical Workflow for Investigating this compound's Effect on Mitophagy:
Caption: Experimental workflow for assessing this compound-induced mitophagy.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro USP30 Activity Assay
This assay measures the ability of this compound to inhibit the deubiquitinating activity of recombinant USP30.
-
Materials:
-
Recombinant human USP30 (e.g., residues 57–517)
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT
-
384-well black, clear-bottom plates
-
Fluorescence plate reader (e.g., FLIPR TETRA)
-
-
Procedure:
-
Prepare a dilution series of this compound in 100% DMSO. Use an acoustic liquid handler (e.g., ECHO 550) to dispense nanoliter volumes into the 384-well plate.
-
Prepare a 2x concentrated solution of recombinant human USP30 (e.g., 10 nM) in USP30 activity assay buffer.
-
Dispense 15 µL of the 2x USP30 solution into each well containing the compound.
-
Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in the assay buffer.
-
To initiate the reaction, dispense 15 µL of the 2x Ub-Rho110 solution into each well. The final concentrations will be 5 nM USP30 and 100 nM Ub-Rho110.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation/Emission ~485/520 nm) every 30 seconds for 60 minutes.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.[5]
-
Cell-Based Mitochondrial Fusion Assay
This protocol assesses the effect of this compound on mitochondrial morphology in cultured cells.
-
Materials:
-
Adherent cell line (e.g., HeLa or Mouse Embryonic Fibroblasts - MEFs)
-
Mitochondria-targeted fluorescent protein (e.g., mito-GFP or mito-DsRed)
-
This compound
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom dishes for microscopy
-
Confocal microscope
-
-
Procedure:
-
Seed cells expressing a mitochondrial fluorescent reporter onto glass-bottom dishes.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control (DMSO).
-
Incubate the cells for a specified time course (e.g., 12, 24 hours).
-
After incubation, visualize the mitochondrial morphology using a confocal microscope.
-
Acquire z-stack images of individual cells.
-
Analyze mitochondrial morphology. This can be done qualitatively by observing the transition from fragmented, punctate mitochondria to elongated, tubular networks, or quantitatively using image analysis software to measure mitochondrial length and branching.[6][7]
-
Parkin-Mediated Mitophagy Assay (using mt-Keima)
This assay quantitatively measures the delivery of mitochondria to lysosomes, a hallmark of mitophagy, using the pH-sensitive fluorescent protein mt-Keima.
-
Materials:
-
HeLa cells stably expressing Parkin (HeLa-Parkin)
-
Lentivirus for mt-Keima expression
-
This compound
-
Mitochondrial depolarizing agent (e.g., CCCP or a combination of Oligomycin/Antimycin A)
-
Complete culture medium
-
Flow cytometer with 405 nm and 561 nm lasers
-
-
Procedure:
-
Transduce HeLa-Parkin cells with mt-Keima lentivirus to generate a stable cell line.
-
Seed the HeLa-Parkin-mt-Keima cells in culture plates.
-
Treat the cells with this compound or vehicle control for a pre-determined time.
-
Induce mitophagy by adding a mitochondrial depolarizing agent (e.g., 10 µM CCCP) for 6-24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer. Excite mt-Keima with both the 405 nm laser (detecting the acidic, lysosomal form) and the 561 nm laser (detecting the neutral, mitochondrial form).
-
Calculate the ratio of the signal from the 405 nm excitation to the 561 nm excitation. An increase in this ratio indicates an increase in mitophagic flux.[8][9]
-
Conclusion
This compound is a valuable research tool for investigating the intricacies of mitochondrial dynamics and quality control. Its specific mechanism of action as a USP30 inhibitor allows for the targeted modulation of mitochondrial fusion and mitophagy. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of this and other related compounds in diseases characterized by mitochondrial dysfunction. Further research is warranted to obtain detailed experimental physicochemical and spectroscopic data to complete the characterization of this promising natural product.
References
- 1. This compound | C20H26O4 | CID 90671718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo assays for mitochondrial fission and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parkin-dependent mitophagy occurs via proteasome-dependent steps sequentially targeting separate mitochondrial sub-compartments for autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parkin Interacts with Ambra1 to Induce Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of 15-Oxospiramilactone on Mfn1/Mfn2 Deficient Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, governed by a delicate balance of fusion and fission events, are critical for cellular health and function. Deficiencies in the key mitochondrial fusion proteins, Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), lead to mitochondrial fragmentation, impaired oxidative phosphorylation, and have been implicated in a range of human diseases. This technical whitepaper provides an in-depth analysis of the effects of 15-Oxospiramilactone, a diterpenoid derivative also known as S3, on cells deficient in Mfn1 or Mfn2. We detail the molecular mechanism of action, present quantitative data on its efficacy in restoring mitochondrial morphology and function, and provide comprehensive experimental protocols for the key assays cited. This document serves as a technical guide for researchers investigating mitochondrial dynamics and therapeutic strategies for mitochondrial-related disorders.
Introduction
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. Mitochondrial fusion, a process mediated by the outer mitochondrial membrane proteins Mfn1 and Mfn2 and the inner membrane protein OPA1, is essential for the exchange of mitochondrial DNA, proteins, and metabolites, thereby ensuring the integrity of the mitochondrial network and efficient energy production.[1][2] Dysregulation of mitochondrial fusion leads to a fragmented mitochondrial phenotype, resulting in mitochondrial dysfunction, including decreased membrane potential, reduced ATP production, and impaired respiratory capacity.[2][3] Such defects are associated with numerous pathologies, particularly neurodegenerative diseases.[4]
Cells deficient in either Mfn1 or Mfn2 exhibit pronounced mitochondrial fragmentation and associated functional deficits.[3] Consequently, identifying small molecules that can promote mitochondrial fusion in these deficient cells is of significant therapeutic interest. This whitepaper focuses on this compound (S3), a natural compound identified for its potent ability to induce mitochondrial fusion and restore mitochondrial function in Mfn1- or Mfn2-deficient cells.[1][4][5]
Mechanism of Action of this compound (S3)
This compound (S3) exerts its pro-fusion effect by targeting and inhibiting the mitochondria-localized deubiquitinase, USP30.[1][5] The inhibition of USP30 by S3 leads to an increase in the non-degradative ubiquitination of Mfn1 and Mfn2.[1] This specific type of ubiquitination enhances the activity of the remaining Mitofusin proteins, thereby promoting mitochondrial fusion even in the absence of one of the key players (either Mfn1 or Mfn2).[1][3] This mechanism represents an unconventional role for ubiquitination in positively regulating mitochondrial fusion.[1]
dot
Quantitative Data Presentation
The efficacy of this compound (S3) in restoring mitochondrial morphology and function in Mfn1/Mfn2 deficient cells has been quantified through various assays. The following tables summarize the key findings.
Table 1: Effect of this compound (S3) on Mitochondrial Morphology
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Cells with Connected/Tubular Mitochondria (%) |
| Mfn1-/- MEFs | Vehicle | - | 2 | ~10 |
| Mfn1-/- MEFs | S3 | 1 | 2 | ~40 |
| Mfn1-/- MEFs | S3 | 2 | 2 | ~60 |
| Mfn1-/- MEFs | S3 | 5 | 2 | ~80 |
| Mfn2-/- MEFs | Vehicle | - | 24 | ~20 |
| Mfn2-/- MEFs | S3 | 2 | 24 | ~70 |
Data are estimations derived from graphical representations in Yue et al., 2014.[1]
Table 2: Functional Restoration of Mitochondria by this compound (S3)
| Cell Line | Treatment (2µM S3, 24h) | Mitochondrial Membrane Potential | Relative ATP Level | Oxygen Consumption Rate |
| Wild-type MEFs | Untreated | Normal | 100% | Normal |
| Mfn1-/- MEFs | Untreated | Reduced | Decreased | Reduced |
| Mfn1-/- MEFs | S3 Treated | Restored | Increased | Restored |
| Mfn2-/- MEFs | Untreated | Reduced | Decreased | Reduced |
| Mfn2-/- MEFs | S3 Treated | Restored | Increased | Restored |
This table provides a qualitative summary of the findings reported by Yue et al., 2014.[1] Specific numerical values for ATP levels and oxygen consumption rates with error bars were not available in a tabular format in the primary reference.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in the primary literature and general laboratory practices.
Cell Culture of Mfn1/Mfn2 Deficient Mouse Embryonic Fibroblasts (MEFs)
-
Cell Lines: Mfn1-/-, Mfn2-/-, and wild-type Mouse Embryonic Fibroblasts (MEFs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.
Mitochondrial Morphology Analysis
dot
-
Cell Seeding: MEFs are seeded onto glass-bottom dishes suitable for confocal microscopy.
-
Transfection: Cells are transfected with a plasmid encoding a mitochondrial-targeted fluorescent protein (e.g., Mito-DsRed) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, the culture medium is replaced with fresh medium containing the desired concentration of this compound (S3) or a vehicle control (e.g., DMSO).
-
Imaging: Live-cell imaging is performed using a confocal microscope equipped with a temperature-controlled stage. Images are captured at specified time points.
-
Quantification: The morphology of mitochondria in individual cells is categorized as fragmented (predominantly spherical or short rods) or tubular/connected (elongated and interconnected network). The percentage of cells exhibiting a tubular mitochondrial network is determined by counting at least 200 cells per condition.
Western Blotting for Mfn1/Mfn2 Ubiquitination
-
Cell Lysis: Cells are lysed in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM).
-
Immunoprecipitation: Cell lysates are incubated with anti-Mfn1 or anti-Mfn2 antibodies overnight at 4°C, followed by incubation with protein A/G agarose beads.
-
Elution and SDS-PAGE: The immunoprecipitated proteins are eluted and separated by SDS-PAGE.
-
Immunoblotting: Proteins are transferred to a PVDF membrane and immunoblotted with an anti-ubiquitin antibody to detect the ubiquitination status of Mfn1/Mfn2.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Staining: Cells are incubated with a fluorescent dye sensitive to mitochondrial membrane potential, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, according to the manufacturer's protocol.
-
Imaging/Flow Cytometry: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity of TMRE or a shift from red to green fluorescence for JC-1 indicates a loss of mitochondrial membrane potential.
Measurement of Cellular ATP Levels
-
Cell Lysis: Cells are lysed to release cellular ATP.
-
Luciferase-Based Assay: The ATP concentration in the cell lysate is determined using a luciferase-based ATP assay kit according to the manufacturer's instructions. The luminescence signal, which is proportional to the ATP concentration, is measured using a luminometer.
Measurement of Oxygen Consumption Rate (OCR)
-
Cell Seeding: Cells are seeded in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF Analyzer).
-
Assay: The oxygen consumption rate is measured in real-time using an extracellular flux analyzer under basal conditions and in response to the sequential injection of mitochondrial respiratory chain inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A). This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Conclusion
This compound (S3) represents a promising pharmacological tool for the study of mitochondrial dynamics and a potential therapeutic lead for diseases characterized by mitochondrial fragmentation due to Mfn1 or Mfn2 deficiency. Its unique mechanism of action, involving the inhibition of the deubiquitinase USP30 to enhance the activity of remaining Mitofusins, highlights a novel regulatory pathway for mitochondrial fusion. The quantitative data and detailed experimental protocols provided in this whitepaper offer a comprehensive resource for researchers in the field of mitochondrial biology and drug development, facilitating further investigation into the therapeutic potential of modulating mitochondrial dynamics.
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitofusin 1 and 2 regulation of mitochondrial DNA content is a critical determinant of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on 15-Oxospiramilactone (S3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Oxospiramilactone, commonly referred to as S3, is a diterpenoid derivative isolated from the plant Spiraea japonica. Foundational research has identified S3 as a potent modulator of mitochondrial dynamics. This technical guide provides an in-depth overview of the core research on S3, focusing on its mechanism of action, experimental validation, and key quantitative data. S3 acts as an inhibitor of the mitochondria-localized deubiquitinase USP30. This inhibition leads to an increase in the non-degradative ubiquitination of Mitofusin 1 and 2 (Mfn1/2), key proteins in mitochondrial outer membrane fusion. The enhanced activity of Mfn1/2 promotes mitochondrial fusion, restoring mitochondrial network integrity and function in models of mitochondrial dysfunction. This guide details the experimental protocols used to elucidate this pathway and presents the quantitative data from these foundational studies.
Introduction
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for maintaining mitochondrial health, cellular homeostasis, and function. Dysregulation of these processes is implicated in a variety of human diseases, including neurodegenerative disorders. This compound (S3) has emerged as a significant research tool and potential therapeutic lead due to its ability to promote mitochondrial fusion. S3 is a natural product derivative with a molecular weight of 330 Da.[1] Early research into S3 revealed dose-dependent effects, with higher concentrations inducing apoptosis, while lower, non-toxic concentrations, specifically around 2 µM, were found to robustly promote the elongation and interconnection of mitochondria.[2] This document serves as a comprehensive technical resource on the foundational scientific research of this compound (S3).
Mechanism of Action
The primary molecular target of this compound (S3) is the deubiquitinating enzyme, Ubiquitin Specific Peptidase 30 (USP30), which is localized to the outer mitochondrial membrane.[2][3]
Inhibition of USP30
S3 acts as a covalent inhibitor of USP30, forming an adduct with the cysteine 77 residue within the enzyme's catalytic triad.[1][3] This interaction blocks the deubiquitinase activity of USP30.
Modulation of Mfn1/2 Ubiquitination
USP30 is known to remove ubiquitin chains from mitochondrial outer membrane proteins, including Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2). By inhibiting USP30, S3 treatment leads to a significant increase in the ubiquitination of both Mfn1 and Mfn2.[2] Importantly, this is a non-degradative ubiquitination event, meaning it does not lead to the breakdown of Mfn1 and Mfn2 but rather modulates their activity.[2]
Promotion of Mitochondrial Fusion
The increased ubiquitination of Mfn1 and Mfn2 enhances their fusogenic activity. This results in the increased fusion of mitochondria, leading to the formation of elongated and interconnected mitochondrial networks.[2] This effect has been observed to restore mitochondrial morphology and function in cells with genetic deficiencies in Mfn1 or Mfn2.[2]
Figure 1: Signaling pathway of this compound (S3).
Quantitative Data
The following tables summarize the key quantitative findings from foundational studies on this compound (S3).
| Parameter | Cell Line | Concentration | Duration | Result | Reference |
| Mitochondrial Elongation | Mfn1-/- MEF | 2 µM | 24 h | ~80% of cells show connected and tubular mitochondria. | [1] |
| Apoptotic Cell Death | Retinal Ganglion Cells | 2 µM | 24 h | Apoptotic cell death reduced from 29.39% to 16.39% under excitotoxicity. | [4] |
| LDH Activity | Retinal Ganglion Cells | 2 µM | 24 h | LDH release decreased by 30.32% under excitotoxicity. | [4] |
| Mitochondrial Membrane Potential (JC-1 ratio) | Retinal Ganglion Cells | 2 µM | 24 h | JC-1 ratio increased by 6.79% under excitotoxicity. | [4] |
Table 1: Cellular Effects of this compound (S3)
| Parameter | Value | Method/Note | Reference |
| Molecular Weight | 330 Da | N/A | [1] |
| Optimal Concentration (in vitro) | 2 µM | Determined by LDH and JC-1 assays in retinal ganglion cells. | [4] |
Table 2: Physicochemical and Dosing Information for this compound (S3)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of S3.
Cell Culture and S3 Treatment
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) - Wild-type (WT), Mfn1-/-, Mfn2-/-, and Mfn double knockout (Dko) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and non-essential amino acids. Cells are grown in a humidified incubator at 37°C with 5% CO2.
-
S3 Treatment: S3 is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 2 µM). Control cells are treated with an equivalent volume of DMSO.
Analysis of Mfn1/2 Ubiquitination
This workflow is used to determine the ubiquitination status of Mfn1 and Mfn2 following S3 treatment.
Figure 2: Experimental workflow for Mfn1/2 ubiquitination analysis.
-
Immunoprecipitation (IP) Lysis Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Cell lysates are incubated with anti-Mfn1 or anti-Mfn2 antibodies overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads are added and incubated for an additional 2-4 hours.
-
The beads are washed three times with IP lysis buffer.
-
-
Western Blotting:
-
Immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against ubiquitin.
-
Following incubation with a secondary HRP-conjugated antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Mitochondrial Fusion Assay using Photoactivatable GFP
This assay directly visualizes and quantifies mitochondrial fusion events within living cells.[5]
-
Principle: Cells are co-transfected with a mitochondrial-targeted photoactivatable Green Fluorescent Protein (mito-PAGFP) and a mitochondrial-targeted red fluorescent protein (e.g., mito-DsRed) to visualize the entire mitochondrial network. A specific region of the mitochondrial network is then photoactivated with a 405 nm laser, causing the mito-PAGFP to fluoresce green. The spread of the green fluorescence throughout the mitochondrial network over time is a direct measure of mitochondrial fusion.
-
Protocol:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Co-transfect cells with plasmids encoding mito-PAGFP and mito-DsRed.
-
Allow 24-48 hours for protein expression.
-
Treat cells with S3 or DMSO as required.
-
Using a confocal microscope, select a region of interest (ROI) within a cell displaying a well-defined mitochondrial network (visualized by mito-DsRed).
-
Photoactivate the ROI with a 405 nm laser.
-
Acquire images of both the red and green channels at regular intervals (e.g., every 5-15 minutes) for up to 2 hours.
-
-
Quantification: The rate of mitochondrial fusion is determined by measuring the decrease in fluorescence intensity of mito-PAGFP in the photoactivated ROI and the corresponding increase in fluorescence in the rest of the mitochondrial network over time.
Cycloheximide (CHX) Chase Assay
This assay is used to determine the stability and degradation rate of proteins.
-
Principle: Cycloheximide is a protein synthesis inhibitor. By treating cells with CHX, the production of new proteins is halted. The decay of the existing pool of a specific protein can then be monitored over time by western blotting.
-
Protocol:
-
Treat cells with S3 or DMSO for a predetermined time.
-
Add cycloheximide (e.g., 10-100 µg/mL) to the cell culture medium.
-
Harvest cells at various time points after CHX addition (e.g., 0, 4, 8, 12, 24 hours).
-
Lyse the cells and perform western blotting for the proteins of interest (Mfn1 and Mfn2).
-
The band intensity of Mfn1 and Mfn2 at each time point is quantified and normalized to a loading control (e.g., β-actin). The protein half-life can then be calculated. In the case of S3, this assay demonstrated that the S3-induced ubiquitination of Mfn1/2 is non-degradative.[3]
-
Synthesis and Availability
This compound (S3) is a natural product derived from the plant Spiraea japonica.[1] To date, a chemical synthesis for S3 has not been widely reported in the scientific literature. Therefore, the compound is typically obtained through isolation and purification from its natural source.
Preclinical and Clinical Status
The research on this compound (S3) is currently in the preclinical stage. In vitro studies have demonstrated its efficacy in cellular models of mitochondrial dysfunction.[2] Further studies have shown its neuroprotective effects in models of excitotoxicity in retinal ganglion cells.[4] There are currently no registered clinical trials for this compound (S3).
Conclusion
This compound (S3) is a valuable research compound for studying the mechanisms of mitochondrial fusion. Its specific mode of action as a USP30 inhibitor, leading to the non-degradative ubiquitination and enhanced activity of Mfn1/2, is well-documented. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the field of mitochondrial dynamics and the therapeutic potential of modulating this pathway. Further preclinical investigation is warranted to explore the in vivo efficacy and safety of S3 for diseases associated with mitochondrial dysfunction.
References
- 1. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photoactivatable green fluorescent protein-based visualization and quantification of mitochondrial fusion and mitochondrial network complexity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 15-Oxospiramilactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 15-Oxospiramilactone, a diterpenoid derivative also known as S3, with significant therapeutic potential. We will delve into its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols, and visualize the associated signaling pathways.
Core Compound Properties and Mechanism of Action
This compound is a natural product derived from the plant Spiraea japonica.[1][2] It has been identified as a potent and specific inhibitor of the deubiquitinase USP30.[3][4][5] The primary mechanism of action involves the covalent binding of this compound to the catalytic cysteine residue (Cys77) of USP30, thereby inactivating the enzyme.[2] This inhibition has profound effects on cellular processes, particularly mitochondrial dynamics and quality control.
At lower concentrations (e.g., 2 µM), this compound promotes mitochondrial fusion by preventing the USP30-mediated deubiquitination of mitofusins (Mfn1 and Mfn2).[3][4] This leads to an increase in their non-degradative ubiquitination, enhancing their activity and promoting the formation of elongated mitochondrial networks.[3][4] This is particularly relevant for conditions associated with mitochondrial fragmentation.
Interestingly, at higher concentrations, this compound exhibits a different biological activity, acting as an inhibitor of the Wnt/β-catenin signaling pathway.[1][4][6] This dual activity suggests that the therapeutic application of this compound may be concentration-dependent.
Quantitative Data
The following tables summarize key quantitative data from studies on this compound.
Table 1: In Vitro Inhibition of USP30
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (S3) | USP30 | In vitro deubiquitinase activity assay | Data not explicitly available in reviewed sources | [3][4] |
| Other selective USP30 inhibitors | USP30 | Biochemical assays | 15-30 nM | [7] |
Note: While the direct IC50 for this compound (S3) on USP30 is not explicitly stated in the reviewed literature, its potent inhibitory effect is well-documented. For context, other potent and selective USP30 inhibitors have IC50 values in the low nanomolar range.
Table 2: Cellular Effects of this compound (S3)
| Effect | Cell Line | Concentration | Time Point | Observation | Reference |
| Mitochondrial Fusion | Mfn1-/- MEF | 2 µM | 24 hours | Restoration of mitochondrial network | [3][8] |
| Mfn2 Ubiquitination | Retinal Ganglion Cells | 2 µM | Not specified | Increased ubiquitination of Mfn2 | [2] |
| Wnt/β-catenin Signaling Inhibition | HEK293T | Not specified | Not specified | Inhibition of Top-flash reporter activity | [1][6] |
| Neuroprotection | Retinal Ganglion Cells | 2 µM | 24 hours | Protection against NMDA-induced excitotoxicity | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vitro USP30 Deubiquitinase Activity Assay
This protocol is a generalized procedure based on common deubiquitinase assays.
Objective: To determine the inhibitory effect of this compound on USP30 activity in vitro.
Materials:
-
Recombinant human USP30 enzyme
-
This compound (S3)
-
Ubiquitin-rhodamine 110 (Ub-Rho110) or similar fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of recombinant USP30 to each well of the 384-well plate.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Ub-Rho110) to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. The cleavage of the substrate by USP30 will release the fluorophore, leading to an increase in signal.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Immunoprecipitation and Western Blot for Mfn1/Mfn2 Ubiquitination
Objective: To assess the effect of this compound on the ubiquitination status of Mfn1 and Mfn2 in cultured cells.
Materials:
-
Cell line of interest (e.g., MEF cells, HeLa cells)
-
This compound (S3)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide)
-
Antibodies: anti-Mfn1, anti-Mfn2, anti-ubiquitin, and appropriate secondary antibodies
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound (e.g., 2 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Mfn1 or anti-Mfn2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of Mfn1 or Mfn2.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
Cycloheximide (CHX) Chase Assay
Objective: To determine if this compound affects the protein stability of Mfn1 and Mfn2.
Materials:
-
Cell line of interest
-
This compound (S3)
-
Cycloheximide (CHX)
-
Cell lysis buffer
-
Antibodies: anti-Mfn1, anti-Mfn2, and a loading control (e.g., anti-β-actin)
Procedure:
-
Treat cells with this compound (e.g., 2 µM) or vehicle for a predetermined time.
-
Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium at a final concentration of, for example, 50-100 µg/mL.[9][10]
-
Collect cell samples at different time points after CHX addition (e.g., 0, 4, 8, 12, 24 hours).
-
Lyse the cells at each time point and collect the protein lysates.
-
Perform Western blot analysis on the lysates using antibodies against Mfn1, Mfn2, and a loading control.
-
Quantify the band intensities for Mfn1 and Mfn2 at each time point, normalized to the loading control.
-
Plot the protein levels against time to determine the protein half-life in the presence and absence of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Inhibition of USP30 by this compound.
Caption: Role of S3 in Parkin-mediated mitophagy.
Caption: Inhibition of Wnt signaling by S3.
Caption: Workflow for analyzing Mfn ubiquitination.
References
- 1. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 15-Oxospiramilactone on Mitochondrial Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms through which 15-Oxospiramilactone, a diterpenoid derivative, modulates mitochondrial dynamics. The information presented herein is synthesized from key research findings, offering a comprehensive resource for understanding its therapeutic potential.
Core Mechanism of Action
This compound, also known as S3, has been identified as a potent inducer of mitochondrial fusion.[1] Its primary mechanism of action involves the inhibition of the mitochondria-localized deubiquitinase USP30.[1][2][3] By inhibiting USP30, this compound prevents the removal of ubiquitin from key mitochondrial fusion proteins, Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2).[4] This leads to an increase in their non-degradative ubiquitination, which enhances their activity and promotes the fusion of mitochondria.[1][3] This action can restore the mitochondrial network and oxidative respiration in cells deficient in either Mfn1 or Mfn2.[1][2][3]
The significance of this mechanism lies in its potential to counteract the effects of excessive mitochondrial fission, a state associated with various pathologies.[2][3] Dysregulated mitochondrial fusion is linked to mitochondrial fragmentation, abnormal mitochondrial physiology, and a number of neuronal diseases.[1][2][3]
Signaling Pathway of this compound
The signaling cascade initiated by this compound is a targeted pathway with significant implications for mitochondrial health. The diagram below illustrates the key molecular interactions.
Caption: Signaling pathway of this compound in promoting mitochondrial fusion.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key molecular markers of mitochondrial dynamics, as reported in the literature.
Table 1: Effect of this compound on Mfn1 and Mfn2 Protein Levels
| Treatment Condition | Mfn1 Protein Level (% of Control) | Mfn2 Protein Level (% of Control) | Cell Type | Reference |
| Control (untreated) | 100% | 100% | MEF | [3] |
| 2 µM S3 for 24h (with CHX) | No significant degradation compared to control | No significant degradation compared to control | MEF | [3] |
Data derived from cycloheximide (CHX) chase assays. The β-actin-normalized Mfn1 or Mfn2 protein level at 0 h was defined as 100%.[3]
Table 2: Effect of this compound on Mfn1 and Mfn2 Ubiquitination
| Treatment Condition | Mfn1 Ubiquitination Level | Mfn2 Ubiquitination Level | Cell Type | Reference |
| Control (untreated) | Basal Level | Basal Level | MEF | [3] |
| 2 µM S3 for 24h | Increased | Increased | MEF | [3] |
Ubiquitination levels were assessed by immunoprecipitation followed by Western blotting.[3]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to elucidate the function of this compound.
Immunoprecipitation and Western Blotting for Mfn Ubiquitination
This protocol is designed to assess the ubiquitination status of Mfn1 and Mfn2 following treatment with this compound.
1. Cell Lysis:
-
Treat wild-type Mouse Embryonic Fibroblast (MEF) cells with 2 µM this compound (S3) for 24 hours.
-
Lyse untreated and treated cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Immunoprecipitation:
-
Incubate the cell lysates with anti-Mfn1 or anti-Mfn2 antibodies overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated Mfn1/Mfn2.
-
Use anti-Mfn1 and anti-Mfn2 antibodies on separate blots of the input lysates to confirm equal protein loading.
Cycloheximide (CHX) Chase Assay
This assay is used to determine the effect of this compound on the protein stability of Mfn1 and Mfn2.
1. Cell Treatment:
-
Plate MEF cells and allow them to adhere.
-
Treat the cells with cycloheximide (CHX), a protein synthesis inhibitor, in the presence or absence of 2 µM this compound (S3).
-
Collect cell lysates at various time points (e.g., 0, 6, 12, 24 hours) after treatment.
2. Western Blotting:
-
Analyze the whole cell lysates by Western blotting using anti-Mfn1 and anti-Mfn2 antibodies.
-
Use an antibody against a stable housekeeping protein, such as β-actin, as a loading control.
3. Quantification:
-
Quantify the band intensities for Mfn1, Mfn2, and β-actin using densitometry software (e.g., ImageJ).
-
Normalize the Mfn1 and Mfn2 protein levels to the β-actin levels for each time point.
-
The protein level at the 0-hour time point is set to 100%, and the levels at subsequent time points are expressed as a percentage of the initial amount.[3]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the immunoprecipitation and Western blotting experiment to detect changes in Mfn ubiquitination.
Caption: Workflow for detecting Mfn1/Mfn2 ubiquitination.
Therapeutic Implications and Future Directions
The ability of this compound to promote mitochondrial fusion through the inhibition of USP30 presents a promising therapeutic strategy for diseases characterized by mitochondrial fragmentation.[5] Restoring the mitochondrial network has been shown to recover mitochondrial membrane potential, ATP levels, and oxidative phosphorylation capacity.[5]
Further research is warranted to explore the therapeutic potential of this compound and other USP30 inhibitors in a range of conditions, including neurodegenerative diseases and certain cardiovascular disorders where mitochondrial dysfunction is a key pathological feature.[6][7] The development of more potent and specific USP30 inhibitors could offer novel avenues for treating these debilitating diseases.
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 [biomembrane.tsinghua.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitofusins: ubiquitylation promotes fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of deubiquitinases in cardiovascular diseases: mechanisms and therapeutic implications [frontiersin.org]
- 7. The role of deubiquitinases in cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 15-Oxospiramilactone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 15-Oxospiramilactone, also known as S3, a potent inhibitor of the deubiquitinase USP30, in cell culture experiments. The primary application of this compound at low concentrations is the promotion of mitochondrial fusion, while higher concentrations have been associated with the induction of apoptosis.
Introduction
This compound is a diterpenoid derivative that has been identified as a specific inhibitor of the mitochondria-localized deubiquitinase USP30.[1][2][3] By inhibiting USP30, this compound prevents the deubiquitination of mitofusins (Mfn1 and Mfn2), leading to an increase in their non-degradative ubiquitination. This, in turn, enhances mitofusin activity and promotes the fusion of mitochondria.[1][2][3] This mechanism makes this compound a valuable tool for studying mitochondrial dynamics and its role in various cellular processes and disease models, including neurodegenerative diseases.[4]
Data Presentation
Table 1: Effects of this compound (S3) on Retinal Ganglion Cells (RGCs) under NMDA-Induced Excitotoxicity
| Treatment Group | Apoptotic Cell Death (%) | Mitochondrial Membrane Potential (JC-1 Ratio) | Cytotoxicity (LDH Activity) |
| Vehicle Control | 29.39% | Baseline | Increased |
| 2 µM S3 | 16.39% (Significant decrease, p < 0.01) | Increased by 6.79% (p < 0.01) | Decreased by 30.32% (p < 0.01) |
Data summarized from a study on cultured RGCs treated with 2 µM S3 for 24 hours prior to and during a 24-hour exposure to 100 µM NMDA.
Table 2: Recommended Working Concentrations of this compound for Different Cell-Based Assays
| Application | Cell Type | Recommended Concentration | Treatment Duration | Expected Outcome |
| Mitochondrial Fusion | MEFs, RGCs | 2 µM | 24 hours | Increased mitochondrial elongation and interconnectivity. |
| Rapid Mitochondrial Elongation | MEFs | 5 µM | 2 hours | Observable mitochondrial elongation in live-cell imaging. |
| Neuroprotection | RGCs | 2 µM | 24 hours (pre-treatment) | Protection against NMDA-induced apoptosis and mitochondrial dysfunction. |
| Apoptosis Induction | Cancer Cell Lines | > 5 µM (Dose-dependent) | 24-48 hours | Increased cell death (requires optimization for specific cell lines). |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 330.4 g/mol , dissolve 3.304 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.
Note: When treating cells, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol for Assessing Mitochondrial Morphology
This protocol describes the use of fluorescence microscopy to visualize and quantify changes in mitochondrial morphology following treatment with this compound.
Materials:
-
Cells of interest (e.g., MEFs, HeLa)
-
Glass-bottom culture dishes or coverslips
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MitoTracker™ Red CMXRos or other suitable mitochondrial stain
-
Paraformaldehyde (PFA), 4% in PBS
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
-
Fluorescence or confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji with the MiNA plugin)
Protocol:
-
Seed cells on glass-bottom dishes or coverslips at an appropriate density to allow for clear visualization of individual cells.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Thirty minutes before the end of the treatment, add MitoTracker™ Red CMXRos to the culture medium at a final concentration of 100-200 nM.
-
Incubate for 30 minutes at 37°C.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence or confocal microscope. Capture images of multiple cells per condition.
-
Quantification of Mitochondrial Morphology:
-
Use ImageJ/Fiji to analyze the acquired images.
-
The MiNA (Mitochondrial Network Analysis) toolset can be used to quantify mitochondrial morphology.
-
Key parameters to measure include:
-
Mitochondrial Footprint: The total area occupied by mitochondria.
-
Aspect Ratio: A measure of mitochondrial length to width, indicating elongation.
-
Form Factor: A parameter that describes the complexity and branching of the mitochondrial network.
-
-
Compare the quantitative data between control and treated cells.
-
Protocol for Mfn2 Ubiquitination Assay
This protocol describes the immunoprecipitation of Mfn2 followed by western blotting to detect changes in its ubiquitination status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Protein A/G magnetic beads
-
Anti-Mfn2 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for western blotting
-
Anti-Mfn2 antibody for western blotting (as a loading control)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and western blotting apparatus
-
Chemiluminescence substrate
Protocol:
-
Culture and treat cells with this compound (e.g., 2 µM for 24 hours).
-
Lyse the cells in ice-cold lysis buffer containing protease and deubiquitinase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Immunoprecipitation:
-
Incubate an equal amount of protein from each sample with an anti-Mfn2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to each sample and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
To confirm equal loading of immunoprecipitated Mfn2, the membrane can be stripped and re-probed with an anti-Mfn2 antibody.
-
Protocol for Cytotoxicity and Mitochondrial Membrane Potential Assays
A. LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
96-well culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of this compound and a vehicle control. Include a positive control for maximum LDH release (e.g., cells treated with a lysis solution provided in the kit).
-
After the desired incubation period (e.g., 24 or 48 hours), collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
B. JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 dye accumulates in mitochondria in a potential-dependent manner, forming red fluorescent aggregates in healthy mitochondria with high membrane potential and remaining as green fluorescent monomers in the cytoplasm of apoptotic cells with low membrane potential.
Materials:
-
JC-1 assay kit
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with this compound or vehicle control. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
At the end of the treatment period, remove the medium and add JC-1 staining solution (prepared according to the kit's instructions) to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with the assay buffer provided in the kit.
-
Measure the fluorescence intensity of both the green monomers (Ex/Em ~485/530 nm) and the red aggregates (Ex/Em ~560/595 nm) using a fluorescence microplate reader.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Mandatory Visualizations
References
- 1. Measuring Mitochondrial Shape with ImageJ | Springer Nature Experiments [experiments.springernature.com]
- 2. A pipeline for multidimensional confocal analysis of mitochondrial morphology, function, and dynamics in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH Cytotoxicity Assay [bio-protocol.org]
- 4. Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15-Oxospiramilactone in Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Oxospiramilactone, also known as S3, is a diterpenoid derivative identified as a potent inhibitor of the deubiquitinase USP30.[1][2] Its mechanism of action involves the inhibition of USP30, leading to an increase in the non-degradative ubiquitination of Mitofusins (Mfn1 and Mfn2). This enhancement of Mfn1/2 activity promotes mitochondrial fusion.[1][3] Dysregulated mitochondrial dynamics are implicated in a variety of pathologies, including neurodegenerative diseases. As a modulator of mitochondrial function, this compound presents a promising therapeutic candidate for in vivo investigation in mouse models of such diseases.
These application notes provide a comprehensive guide for initiating in vivo studies with this compound in mice, covering its mechanism of action, proposed experimental protocols, and anticipated data presentation. While direct in vivo efficacy, pharmacokinetic, and toxicity data for this compound in mice are not extensively published, this document leverages available in vitro data and information from studies on other USP30 inhibitors and diterpenoids to provide a robust starting point for research.
Mechanism of Action
This compound's primary target is the mitochondria-localized deubiquitinase USP30. By inhibiting USP30, it prevents the removal of ubiquitin chains from Mfn1 and Mfn2, key proteins in the outer mitochondrial membrane that mediate mitochondrial fusion. The resulting increase in non-degradative ubiquitination enhances the activity of Mfn1 and Mfn2, promoting the fusion of mitochondria. This action can counteract mitochondrial fragmentation, a cellular stress response, and restore mitochondrial network integrity and function.[1][3]
Furthermore, inhibition of USP30 has been shown to promote Parkin-mediated mitophagy, the selective degradation of damaged mitochondria.[2] This dual action on mitochondrial fusion and mitophagy makes this compound a compelling molecule for studying diseases associated with mitochondrial dysfunction.
Signaling Pathway Diagram
Caption: Mechanism of this compound (S3) in promoting mitochondrial fusion.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy Data (Example: Neurodegenerative Disease Model)
| Treatment Group | n | Neurological Score (Mean ± SEM) | Motor Performance (Arbitrary Units, Mean ± SEM) | Biomarker Level (e.g., Dopamine, ng/mg tissue, Mean ± SEM) |
| Vehicle Control | 10 | |||
| This compound (Low Dose) | 10 | |||
| This compound (High Dose) | 10 | |||
| Positive Control | 10 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Route of Administration | Value (Mean ± SD) |
| Cmax (ng/mL) | IV | |
| PO | ||
| Tmax (h) | PO | |
| AUC (0-t) (ng*h/mL) | IV | |
| PO | ||
| Half-life (t1/2) (h) | IV | |
| PO | ||
| Bioavailability (%) | PO | |
| Tissue Distribution (at Tmax) | Brain | |
| Heart | ||
| Liver | ||
| Kidney |
Table 3: Acute Toxicity Profile of this compound in Mice
| Dose (mg/kg) | Route of Administration | n | Mortality (%) | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle Control | 10 | ||||
| Low Dose | 10 | ||||
| Mid Dose | 10 | ||||
| High Dose | 10 |
Experimental Protocols
The following are detailed protocols to guide the initiation of in vivo studies with this compound in mouse models.
Proposed Experimental Workflow
Caption: Proposed workflow for in vivo studies of this compound.
Formulation and Administration Protocol
Objective: To prepare this compound for in vivo administration and to determine the optimal route of administration.
Materials:
-
This compound (S3)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Syringes and needles (appropriate gauge for the route of administration)
-
Male/Female C57BL/6 mice (8-10 weeks old)
Procedure:
-
Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution with the vehicle to the desired final concentrations. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure complete dissolution. A gentle warming in a water bath may be necessary.
-
-
Administration:
-
Oral Gavage (PO): Administer the formulation directly into the stomach using a ball-tipped gavage needle.
-
Intraperitoneal Injection (IP): Inject the formulation into the peritoneal cavity.
-
Intravenous Injection (IV): Inject the formulation into the tail vein. This route is often used for pharmacokinetic studies to determine bioavailability.
-
Note: The choice of administration route will depend on the experimental design. Oral administration is often preferred for chronic studies, while IV administration provides 100% bioavailability for initial pharmacokinetic assessments.
Maximum Tolerated Dose (MTD) and Acute Toxicity Study
Objective: To determine the maximum tolerated dose and assess the acute toxicity of this compound in mice.
Protocol:
-
Acclimate mice for at least one week before the experiment.
-
Divide mice into several groups (n=5-10 per group), including a vehicle control group.
-
Administer single escalating doses of this compound to each group via the chosen route of administration.
-
Monitor the mice closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and body weight) at regular intervals for at least 72 hours post-administration.
-
Record mortality in each group.
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Protocol:
-
Administer a single dose of this compound (below the MTD) to a cohort of mice via the chosen route (e.g., IV and PO for bioavailability).
-
At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
At the final time point, euthanize the mice and collect tissues of interest (e.g., brain, liver, kidney, heart).
-
Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using appropriate software.
In Vivo Efficacy Study (Example: Parkinson's Disease Mouse Model)
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of Parkinson's disease (e.g., MPTP-induced model).
Protocol:
-
Induction of Parkinson's Disease Model: Induce neurodegeneration in mice using a neurotoxin like MPTP according to established protocols.
-
Treatment:
-
Begin treatment with this compound (at doses determined from the MTD study) and vehicle control after the induction of the disease model.
-
Administer the compound daily or as determined by the pharmacokinetic study for a specified duration.
-
-
Behavioral Analysis:
-
Perform behavioral tests (e.g., rotarod, pole test, open field test) to assess motor function at baseline and throughout the treatment period.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect brain tissue for:
-
Neurochemical analysis: Measure dopamine and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) positive neurons in the substantia nigra to assess neuronal survival.
-
Western Blotting/ELISA: Analyze the levels of proteins involved in mitochondrial dynamics (Mfn1/2, Drp1) and mitophagy (Parkin, PINK1, LC3) in brain lysates.
-
-
Disclaimer: The provided protocols are intended as a starting guide. Researchers should optimize these protocols based on their specific experimental needs and in accordance with their institutional animal care and use committee (IACUC) guidelines. The lack of extensive public data on the in vivo use of this compound necessitates careful dose-finding and toxicity studies before proceeding to efficacy models.
References
Application Notes & Protocols: Immunofluorescence Staining of Mitochondria after 15-Oxospiramilactone Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Oxospiramilactone, a diterpenoid derivative also known as S3, has been identified as a potent modulator of mitochondrial dynamics.[1][2][3] Dysregulation of mitochondrial fusion and fission processes is linked to various pathologies, making molecules that can influence these pathways valuable tools for research and potential therapeutic development.[1][2] this compound acts as a specific inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial membrane.[1][4][5][6] By inhibiting USP30, the compound enhances the non-degradative ubiquitination of key mitochondrial fusion proteins, Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2), thereby promoting their activity.[1][2][4][7] This targeted action leads to a significant increase in mitochondrial fusion, resulting in the formation of elongated and interconnected mitochondrial networks and the restoration of mitochondrial function in compromised cells.[1][2][5]
These application notes provide a detailed protocol for the immunofluorescent staining and visualization of mitochondrial morphology in cultured cells following treatment with this compound. The primary method utilizes an antibody against the outer mitochondrial membrane protein TOMM20 to allow for clear, fixation-stable visualization of mitochondrial structure.
Principle of the Method
The protocol is based on treating cultured cells with this compound to induce mitochondrial fusion. Following treatment, cells are fixed with paraformaldehyde to preserve their structure and then permeabilized with a detergent to allow antibodies to access intracellular targets. Mitochondria are subsequently labeled with a primary antibody specific for a mitochondrial protein (e.g., TOMM20), which is then detected by a fluorophore-conjugated secondary antibody. A nuclear counterstain, such as DAPI, is used to identify individual cells. The resulting changes in mitochondrial morphology, specifically the transition from fragmented or individual mitochondria to an elongated, interconnected network, can be visualized and quantified using fluorescence microscopy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its effects on mitochondrial morphology.
Quantitative Data Summary
Treatment of Mouse Embryonic Fibroblasts (MEFs) with this compound (S3) results in a time- and dose-dependent increase in mitochondrial elongation. The data below is summarized from studies observing this morphological shift.[2]
| Treatment Group | Concentration (µM) | Duration (hours) | Cells with Connected/Tubular Mitochondria (%) |
| Control (Untreated) | 0 | 2 | ~20% |
| This compound | 1 | 2 | ~45% |
| This compound | 2.5 | 2 | ~60% |
| This compound | 5 | 2 | ~75% |
Note: Values are approximated based on graphical data from the cited literature and represent the mean of three independent experiments.[2] This table serves as an example of expected results.
Detailed Experimental Protocol
I. Materials and Reagents
-
Cells: A suitable cell line (e.g., HeLa, U2OS, or MEFs)
-
Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM with 10% FBS)
-
Glass Coverslips: 12 mm or 18 mm, sterile
-
This compound (S3): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use a stabilized commercial solution.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit or Mouse anti-TOMM20 antibody (diluted in Blocking Solution)
-
Secondary Antibody: Alexa Fluor 488 or 594-conjugated Goat anti-Rabbit/Mouse IgG (diluted in Blocking Solution)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS)
-
Mounting Medium: Anti-fade mounting medium
II. Cell Culture and Treatment
-
A day before the experiment, seed cells onto sterile glass coverslips placed in a 24-well or 12-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare working solutions of this compound by diluting the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 2-24 hours) at 37°C, 5% CO₂. A 2-hour incubation is sufficient to observe significant morphological changes.[2]
III. Immunofluorescence Staining
-
Washing: After treatment, gently aspirate the culture medium and wash the cells twice with warm PBS to remove any residual medium.
-
Fixation: Add 1 mL of 4% PFA solution to each well and incubate for 10-15 minutes at room temperature.[8][9]
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS, for 5 minutes each wash.
-
Permeabilization: Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.[8] This step is crucial for allowing the antibodies to penetrate the cell membrane.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS.
-
Blocking: Add 1 mL of Blocking Solution (1% BSA in PBS) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[8]
-
Primary Antibody Incubation: Dilute the anti-TOMM20 primary antibody in the Blocking Solution according to the manufacturer's recommended concentration. Aspirate the blocking solution and add the diluted primary antibody to each coverslip. Incubate overnight at 4°C in a humidified chamber.[8]
-
Washing: The next day, aspirate the primary antibody solution and wash the cells three times with PBS, for 5-10 minutes each wash.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the Blocking Solution. Protect from light from this point onwards. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature in the dark.[8]
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS, for 5-10 minutes each wash, in the dark.
IV. Mounting and Imaging
-
Nuclear Staining: During the final wash step, add the DAPI solution and incubate for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Perform one final quick wash with PBS.
-
Mounting: Carefully remove the coverslips from the wells using fine-tipped forceps. Wick away excess PBS with the edge of a lab wipe. Place a small drop of anti-fade mounting medium onto a clean microscope slide. Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Sealing: (Optional) Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Imaging: Store the slides at 4°C in the dark for up to a week. Visualize the slides using a fluorescence or confocal microscope equipped with the appropriate filter sets for DAPI (blue), and the fluorophore used for the secondary antibody (e.g., green for Alexa Fluor 488, red for Alexa Fluor 594).
V. Expected Results and Analysis
-
Control Cells: In vehicle-treated control cells, mitochondria are expected to appear as numerous, distinct, and punctate or short tubular structures distributed throughout the cytoplasm.
-
This compound-Treated Cells: In cells treated with this compound, a significant morphological change should be observed. Mitochondria will appear as elongated, thread-like structures, often forming a highly interconnected network throughout the cell.[1][5][6] The degree of elongation is expected to be dose-dependent.[2]
-
Analysis: The change in mitochondrial morphology can be quantified using image analysis software (e.g., ImageJ/Fiji) by measuring parameters such as mitochondrial length, circularity, or by classifying cells based on their mitochondrial phenotype (fragmented vs. tubular/networked).
VI. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | Insufficient antibody concentration. | Optimize primary and secondary antibody dilutions. |
| Ineffective permeabilization. | Increase Triton X-100 incubation time to 15 minutes. | |
| High Background | Inadequate blocking. | Increase blocking time to 90 minutes or try a different blocking agent (e.g., 5% goat serum). |
| Antibody concentration too high. | Further dilute primary and/or secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Diffuse Mitochondrial Staining | Poor fixation. | Ensure PFA is fresh and at the correct pH. Alternatively, try methanol fixation (note: this may affect some epitopes). |
| Cell health is poor. | Ensure cells are healthy and not over-confluent before starting the experiment. | |
| No Effect of Treatment | Inactive compound. | Verify the activity and proper storage of the this compound stock solution. |
| Insufficient treatment time/dose. | Perform a time-course and dose-response experiment to find optimal conditions for your cell line. |
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 [biomembrane.tsinghua.edu.cn]
- 5. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of mitochondrial morphology by USP30, a deubiquitinating enzyme present in the mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Application Note: Analysis of USP30 Target Ubiquitination Following 15-Oxospiramilactone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme localized to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial quality control. By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria. Dysregulation of USP30 has been implicated in a range of diseases, including neurodegenerative disorders and cancer, making it an attractive therapeutic target.
15-Oxospiramilactone, a diterpenoid derivative also known as S3, has been identified as a potent inhibitor of USP30. By inhibiting USP30, this compound promotes the ubiquitination of USP30 substrates, thereby enhancing the clearance of damaged mitochondria. This application note provides a detailed protocol for the Western blot analysis of key USP30 targets—TOM20, Mfn1, and Mfn2—following treatment with this compound.
Signaling Pathway of USP30 in Mitophagy
USP30 counteracts the action of the E3 ubiquitin ligase Parkin, which is recruited to damaged mitochondria and ubiquitinates outer mitochondrial membrane proteins to signal for their degradation. USP30 removes these ubiquitin tags, thereby inhibiting mitophagy. Inhibition of USP30 by this compound allows for the accumulation of ubiquitinated mitochondrial proteins, promoting their recognition by the autophagy machinery and subsequent clearance.
Quantitative Data Presentation
The following table summarizes the expected quantitative changes in the ubiquitination levels of key USP30 targets after treatment with this compound, as determined by Western blot analysis. The data is compiled from published studies and represents typical results.[1][2][3]
| Target Protein | Treatment | Fold Change in Ubiquitination (Normalized to Total Protein) | Reference Cell Line |
| TOM20 | Vehicle (DMSO) | 1.0 (Baseline) | HeLa, SH-SY5Y |
| This compound (10 µM) | 2.5 - 3.5 | HeLa, SH-SY5Y | |
| Mfn1 | Vehicle (DMSO) | 1.0 (Baseline) | MEFs |
| This compound (5 µM) | 1.8 - 2.2 | MEFs | |
| Mfn2 | Vehicle (DMSO) | 1.0 (Baseline) | Retinal Ganglion Cells, MEFs |
| This compound (5 µM) | 2.0 - 3.0 | Retinal Ganglion Cells, MEFs |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of USP30 targets following this compound treatment.
Experimental Workflow
I. Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., HeLa, SH-SY5Y, or Mouse Embryonic Fibroblasts - MEFs) in 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture Conditions: Culture cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.[4]
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 5-10 µM). For the vehicle control, prepare a medium with the same concentration of DMSO.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate the cells for the desired time period (e.g., 4-6 hours).
II. Protein Extraction and Quantification
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
III. Immunoprecipitation for Ubiquitination Assay
-
Antibody Incubation:
-
Take an equal amount of protein (e.g., 500 µg - 1 mg) from each sample and adjust the volume with lysis buffer.
-
Add 2-5 µg of the primary antibody specific for the target protein (e.g., anti-TOM20, anti-Mfn1, or anti-Mfn2) to each lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Bead Incubation:
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads to each tube.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads three times with 1 mL of ice-cold lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
IV. Western Blot Analysis
-
SDS-PAGE:
-
Load the eluted samples and an input control (20-30 µg of total cell lysate) onto a 4-12% gradient SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) diluted in the blocking buffer overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.
-
For the input controls, incubate separate membranes with primary antibodies against TOM20, Mfn1, Mfn2, and a loading control (e.g., β-actin or GAPDH) at appropriate dilutions (typically 1:1000).[5]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (anti-mouse or anti-rabbit, depending on the primary antibody) diluted in the blocking buffer (typically 1:2000-1:5000) for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities of the ubiquitinated target proteins and the total protein levels in the input controls using image analysis software (e.g., ImageJ).
-
Normalize the ubiquitinated protein signal to the total protein signal for each sample. Calculate the fold change relative to the vehicle-treated control.
-
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of key USP30 targets following treatment with the inhibitor this compound. The provided protocols and diagrams are intended to assist researchers in investigating the role of USP30 in mitophagy and evaluating the efficacy of potential therapeutic compounds that target this deubiquitinase. Accurate and reproducible assessment of USP30 substrate ubiquitination is crucial for advancing our understanding of mitochondrial quality control and for the development of novel therapies for associated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitofusins: ubiquitylation promotes fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture conditions [qiagen.com]
- 5. Tom20 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: 15-Oxospiramilactone in Retinal Ganglion Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Oxospiramilactone, also known as S3, is a diterpenoid-derived small molecule that has demonstrated significant neuroprotective effects on retinal ganglion cells (RGCs).[1] RGCs are the primary neurons of the retina that transmit visual information to the brain, and their degeneration is a hallmark of glaucoma and other optic neuropathies.[1] Research has shown that this compound can shield these crucial cells from excitotoxic damage, a key pathological process in many neurodegenerative diseases.[1]
These application notes provide a comprehensive overview of the use of this compound in RGC research, including its mechanism of action, detailed experimental protocols, and key quantitative data.
Mechanism of Action
This compound functions as a covalent inhibitor of the deubiquitinase USP30.[1][2] By inhibiting USP30, it promotes Parkin-mediated mitophagy, a cellular process that selectively removes damaged mitochondria.[1] This enhancement of mitochondrial quality control is central to its neuroprotective effects against glutamate-induced excitotoxicity.[1] The key signaling pathway involves the upregulation of Parkin expression, increased ubiquitination of Mitofusin 2 (Mfn2), and elevated levels of Optic Atrophy 1 (OPA1), ultimately leading to improved mitochondrial health and RGC survival.[1]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound (S3) on retinal ganglion cells under NMDA-induced excitotoxicity.
Table 1: Optimal Concentration and Protective Effects of this compound (S3) on RGCs
| Parameter | Control (NMDA only) | 2 µM S3 + NMDA | Percentage Change with S3 |
| Apoptotic Cell Death (%) | 29.39% | 16.39% | ↓ 44.2%[1] |
| JC-1 Ratio (Red/Green Fluorescence) | Baseline | Increased | ↑ 6.79%[1] |
| LDH Activity (Cytotoxicity) | Baseline | Decreased | ↓ 30.32%[1] |
Table 2: Effect of Parkin Knockdown on this compound (S3) Neuroprotection
| Parameter | S3 + NMDA (Control siRNA) | S3 + NMDA (Parkin siRNA) | Observation |
| Cytotoxicity (LDH Release) | Baseline | Increased by 201.1% | Loss of S3 protective effect[1] |
| USP30 Protein Expression | Baseline | Upregulated | Negative feedback |
| Optineurin Protein Expression | Baseline | Downregulated | Disruption of mitophagy |
| LAMP1 Protein Expression | Baseline | Downregulated | Impaired lysosomal function |
Experimental Protocols
Primary Retinal Ganglion Cell (RGC) Culture
This protocol describes the isolation and culture of primary RGCs from Sprague Dawley rats.
Materials:
-
3-day-old Sprague Dawley rats
-
Dissection medium (e.g., Hanks' Balanced Salt Solution)
-
Enzyme solution (e.g., Papain)
-
Panning plates coated with anti-macrophage antibodies
-
Panning plates coated with anti-Thy1.1 antibodies
-
RGC culture medium (e.g., Neurobasal medium supplemented with B27, glutamine, and other growth factors)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal rats and enucleate the eyes.
-
Dissect the retinas in dissection medium.
-
Digest the retinal tissue with the enzyme solution to obtain a single-cell suspension.
-
Perform a two-step panning procedure: a. Incubate the cell suspension on anti-macrophage antibody-coated plates to remove macrophages and microglia. b. Transfer the non-adherent cells to anti-Thy1.1 antibody-coated plates to specifically bind RGCs.
-
Gently wash the plates to remove non-adherent cells.
-
Detach the adherent RGCs and plate them in RGC culture medium on appropriate culture vessels.
-
Maintain the cells in an incubator at 37°C and 5% CO2.
NMDA-Induced Excitotoxicity Model
This protocol outlines the induction of excitotoxicity in cultured RGCs using N-methyl-D-aspartate (NMDA).
Materials:
-
Cultured primary RGCs
-
NMDA solution (e.g., 100 µM in culture medium)
-
This compound (S3) stock solution (dissolved in a suitable solvent like DMSO)
-
RGC culture medium
Procedure:
-
Culture RGCs to the desired confluency.
-
Pre-treat the RGCs with 2 µM this compound (or vehicle control) for a specified period (e.g., 24 hours).
-
Induce excitotoxicity by replacing the medium with culture medium containing 100 µM NMDA.
-
Co-incubate with this compound and NMDA for the desired experimental duration.
-
Proceed with downstream assays to assess cell viability and molecular changes.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Supernatant from cultured RGCs
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Collect the culture supernatant from the experimental and control wells.
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Typically, this involves mixing the supernatant with a reaction mixture containing a substrate for LDH.
-
Incubate the mixture for the recommended time.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to assess mitochondrial membrane potential, an indicator of mitochondrial health.
Materials:
-
Cultured RGCs
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Treat the RGCs as described in the excitotoxicity model.
-
Incubate the cells with the JC-1 staining solution according to the manufacturer's protocol. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Wash the cells to remove excess dye.
-
Measure the red and green fluorescence intensity using a fluorescence microscope or a plate reader.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Immunofluorescence Staining
This protocol is for visualizing the localization of specific proteins within RGCs.
Materials:
-
Cultured RGCs on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-Parkin, anti-TOMM20)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix the RGCs with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the cells and incubate with fluorophore-conjugated secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in RGC lysates.
Materials:
-
RGC lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Parkin, anti-Mfn2, anti-OPA1, anti-USP30)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the RGCs and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Signaling pathway of this compound in RGCs.
References
- 1. N -Methyl-d-Aspartate (NMDA)-Mediated Excitotoxic Damage: A Mouse Model of Acute Retinal Ganglion Cell Damage | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | The Susceptibility of Retinal Ganglion Cells to Glutamatergic Excitotoxicity Is Type-Specific [frontiersin.org]
Application Notes and Protocols for Measuring ATP Production in Cells Treated with 15-Oxospiramilactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Oxospiramilactone, a diterpenoid derivative, has been identified as an inhibitor of the deubiquitinase USP30.[1][2] This inhibition promotes mitochondrial fusion by increasing the non-degradative ubiquitination of mitofusins (Mfn1 and Mfn2), leading to the restoration of the mitochondrial network and enhanced oxidative respiration.[1][3] Dysfunctional mitochondrial dynamics are linked to various cellular pathologies, and modulating these processes presents a promising therapeutic avenue. A key indicator of improved mitochondrial function is the rate of ATP production. This document provides detailed protocols for measuring ATP production in cells treated with this compound using two common methods: a luciferase-based endpoint assay and a real-time analysis of cellular bioenergetics using the Seahorse XF Analyzer.
Signaling Pathway of this compound in Modulating Mitochondrial Function
The proposed mechanism of action for this compound involves the inhibition of USP30, a deubiquitinase localized to the mitochondria.[1][2] USP30 typically removes ubiquitin from target proteins, including Mfn1 and Mfn2, which are key mediators of mitochondrial outer membrane fusion. By inhibiting USP30, this compound treatment leads to an accumulation of ubiquitinated Mfn1 and Mfn2.[1] This enhanced ubiquitination promotes mitochondrial fusion, leading to a more interconnected mitochondrial network. This restoration of mitochondrial dynamics is associated with improved oxidative phosphorylation and a subsequent increase in cellular ATP levels.[1][3]
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 15-Oxospiramilactone solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 15-Oxospiramilactone in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound, also known as S3 or NC043, is a diterpenoid derivative with a molecular weight of 330.4 g/mol .[1][2] It is known to be an inhibitor of the deubiquitinase USP30, which plays a role in promoting mitochondrial fusion.[1][3][4] Based on available data, this compound is soluble in several organic solvents.[3]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?
This is a common issue for compounds with low aqueous solubility. The organic solvent (like DMSO) in your stock solution is miscible with the aqueous medium, but the compound itself may not be soluble at the final desired concentration in the high water content of the media. This leads to the compound precipitating out of the solution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
As a general guideline, the final concentration of DMSO in most cell culture experiments should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, the tolerance can be cell-line dependent, so it is advisable to run a vehicle control to assess the effect of DMSO on your specific cells.[5]
Q4: Can I heat or sonicate my media to dissolve this compound?
Gentle warming (e.g., to 37°C) and brief sonication can be attempted to aid dissolution. However, the stability of this compound under these conditions should be considered. It is recommended to start with a small amount of your stock solution to test these methods before applying them to your entire experiment. Overheating should be avoided as it can degrade the compound or other components in the media.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution in Aqueous Media
This is the most common solubility issue encountered with hydrophobic compounds like this compound. Follow these steps to troubleshoot:
Step 1: Optimize Stock Solution and Dilution Strategy
The key is to minimize the amount of organic solvent introduced while ensuring the compound stays in solution.
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.[5]
-
Direct Dilution: Directly add the small volume of the high-concentration stock solution to your pre-warmed (37°C) cell culture medium with vigorous vortexing or stirring.[6] Avoid making intermediate dilutions in aqueous buffers.
-
Serum-Containing Media: If your final medium contains serum, dilute the stock solution directly into the serum-containing medium. Serum proteins can help to stabilize the compound and prevent precipitation.[5]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg). The molecular weight is 330.4 g/mol .
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Workflow for Preparing Working Solution
Caption: Workflow for stock and working solution preparation.
Step 2: Determine the Limit of Solubility
If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. It is crucial to determine this limit empirically.
Experimental Protocol: Determining Approximate Solubility Limit
-
Serial Dilutions: Prepare serial dilutions of your high-concentration this compound stock solution in 100% DMSO.
-
Addition to Media: Add a fixed, small volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 1 mL) of your cell culture medium in separate tubes.
-
Observation: Vortex each tube immediately after adding the stock. Let the tubes sit at your experimental temperature (e.g., 37°C) for a period (e.g., 30 minutes to 1 hour).
-
Turbidity Measurement: Visually inspect for precipitation or measure the turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm). The highest concentration that remains clear is your approximate solubility limit.[6]
Data Presentation: Example Solubility Test Results
| Final Concentration (µM) | DMSO Concentration (%) | Observation (Visual) | Turbidity (OD600) |
| 100 | 0.1 | Heavy Precipitate | 0.52 |
| 50 | 0.1 | Precipitate | 0.25 |
| 25 | 0.1 | Slight Haze | 0.08 |
| 10 | 0.1 | Clear | 0.02 |
| 5 | 0.1 | Clear | 0.01 |
| 1 | 0.1 | Clear | 0.01 |
| Vehicle Control | 0.1 | Clear | 0.01 |
Troubleshooting Logic for Persistent Precipitation
Caption: Troubleshooting logic for precipitation issues.
Advanced Solubilization Strategies
If the required experimental concentration of this compound is above its determined solubility limit in standard media, more advanced formulation strategies may be necessary. These methods may require more extensive validation to ensure they do not interfere with the experimental outcomes.
Data Presentation: Comparison of Solubilization Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, Ethanol) to dissolve the compound before dilution.[5] | Simple and widely used. | Potential for solvent toxicity at higher concentrations. |
| pH Adjustment | For ionizable drugs, adjusting the pH of the medium can increase solubility.[7] | Can be very effective for certain compounds. | This compound is not readily ionizable. May alter experimental conditions. |
| Surfactants | Using non-ionic surfactants (e.g., Polysorbates) to form micelles that encapsulate the drug.[7] | Can significantly increase apparent solubility. | Surfactants can have their own biological effects. |
| Cyclodextrins | Encapsulating the drug molecule within the hydrophobic core of a cyclodextrin. | Low toxicity and effective for many compounds. | May alter drug availability and activity. |
| Solid Dispersions | Dispersing the drug in a solid polymer matrix to improve dissolution rate and solubility.[8] | Can achieve higher concentrations. | Requires more complex formulation development. |
Experimental Protocol: Pilot Test with a Surfactant (e.g., Polysorbate 80)
-
Prepare Surfactant Stock: Prepare a sterile 10% (w/v) stock solution of Polysorbate 80 in water.
-
Add to Media: Add the surfactant stock to your cell culture medium to achieve a low final concentration (e.g., 0.01% - 0.1%).
-
Dissolve Compound: Attempt to dissolve the this compound stock solution in the surfactant-containing medium as described previously.
-
Validation: It is critical to run parallel controls with the surfactant alone to ensure it does not affect your experimental model.
Signaling Pathway Context: USP30 and Mitochondrial Fusion
This compound promotes mitochondrial fusion by inhibiting USP30, which leads to increased ubiquitination of Mitofusins (Mfn1/2).[3][4] Understanding this pathway is crucial for experimental design.
Caption: this compound's role in mitochondrial fusion.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C20H26O4 | CID 90671718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1053172-87-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
potential off-target effects of 15-Oxospiramilactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 15-Oxospiramilactone (also known as S3).
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: The primary on-target activity of this compound is the inhibition of the deubiquitinase USP30.[1][2] This inhibition leads to an increase in the non-degradative ubiquitination of Mitofusin 1 and 2 (Mfn1/2), which in turn enhances their activity and promotes mitochondrial fusion.[1][2]
Q2: What are the known or potential off-target effects of this compound?
A2: At concentrations higher than those required for USP30 inhibition, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3][4] This can lead to cell cycle arrest and apoptosis. There is also a theoretical possibility of effects on other cellular pathways, such as the upregulation of the pro-apoptotic protein Bim, although direct evidence for this is currently lacking.
Q3: At what concentration does this compound typically show on-target effects versus off-target effects?
A3: On-target effects, specifically the promotion of mitochondrial fusion, have been observed at concentrations as low as 2 µM without inducing apoptosis. In contrast, off-target effects on the Wnt/β-catenin pathway, leading to G2/M phase cell cycle arrest and apoptosis, have been reported at concentrations of 3.75 µM and 7.5 µM in colon cancer cell lines. Therefore, careful dose-response experiments are crucial to separate the on-target from off-target effects in your specific experimental system.
Q4: Has the selectivity of this compound been profiled against other deubiquitinases (DUBs)?
A4: To date, a comprehensive selectivity profile of this compound against a broad panel of DUBs has not been published in the peer-reviewed literature. While it is a known inhibitor of USP30, its activity against other USPs or DUBs from different families is not well-characterized. Researchers should exercise caution and consider performing their own selectivity profiling if cross-reactivity with other DUBs could confound their results. For example, other USP30 inhibitors have been profiled against panels of over 40 DUBs to confirm their selectivity.[5][6]
Q5: How does this compound inhibit USP30?
A5: this compound is reported to be a covalent inhibitor of USP30.[1] It is believed to form an adduct with a cysteine residue in the catalytic domain of USP30, thereby blocking its deubiquitinase activity.[1]
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Cytotoxicity in Experiments
Possible Cause: You may be observing off-target effects of this compound due to using too high of a concentration. Inhibition of the Wnt/β-catenin signaling pathway by this compound can induce apoptosis.[3][4]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate the concentration of this compound in your cellular model to determine the optimal concentration for observing the desired on-target effect (e.g., mitochondrial fusion) without significant cytotoxicity.
-
Assess Apoptosis Markers: Concurrently with your primary assay, measure markers of apoptosis such as cleaved caspase-3, PARP cleavage, or perform a TUNEL assay to correlate cytotoxicity with the concentration of this compound.
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Analyze Wnt Pathway Activity: Use a Wnt signaling reporter assay (e.g., TOP/FOP flash assay) to directly measure the inhibition of the Wnt/β-catenin pathway at various concentrations of this compound. This will help you identify the concentration at which this off-target effect becomes prominent.
-
Consider a Negative Control Compound: If available, use an inactive analog of this compound to ensure the observed effects are specific to the active molecule.
Problem 2: Inconsistent or No Induction of Mitochondrial Fusion
Possible Causes:
-
Suboptimal concentration of this compound.
-
Issues with the experimental system (cell type, health, etc.).
-
Problems with the imaging and analysis of mitochondrial morphology.
Troubleshooting Steps:
-
Optimize Concentration: As mentioned above, a careful dose-response is critical. The optimal concentration for mitochondrial fusion may be narrow and cell-type dependent.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect mitochondrial dynamics.
-
Positive Control: Use a known inducer of mitochondrial fusion in your cell type to validate the experimental setup.
-
Imaging and Quantification:
-
Use a suitable mitochondrial stain (e.g., MitoTracker Red CMXRos) with appropriate imaging parameters to minimize phototoxicity.
-
Acquire z-stacks to capture the three-dimensional mitochondrial network.
-
Employ quantitative image analysis software to objectively measure mitochondrial morphology (e.g., aspect ratio, form factor, branch length).
-
Problem 3: Difficulty Confirming the Interaction between USP30 and Mfn1/2
Possible Cause: Standard challenges associated with co-immunoprecipitation (Co-IP) experiments, such as antibody quality, lysis buffer composition, and washing stringency.
Troubleshooting Steps:
-
Antibody Validation: Ensure the antibodies for USP30 and Mfn1/2 are specific and work well for immunoprecipitation and western blotting, respectively.
-
Lysis Buffer: Use a non-denaturing lysis buffer (e.g., a Tris-based buffer with 1% NP-40 or CHAPS) to preserve protein-protein interactions. Avoid harsh detergents like SDS.
-
Washing Steps: Optimize the number and stringency of your wash steps. Too many or too stringent washes can disrupt the interaction, while insufficient washing will lead to high background.
-
Positive and Negative Controls:
-
Positive Control: Include a sample where both proteins are known to interact.
-
Negative Control: Perform a mock IP with an isotype control antibody to check for non-specific binding to the beads or antibody.
-
-
Cross-linking: If the interaction is transient or weak, consider using a cross-linker (e.g., formaldehyde or DSP) to stabilize the protein complex before lysis.
Quantitative Data Summary
| Parameter | Target/Pathway | Compound | Value/Concentration | Cell Line | Reference |
| On-Target Effect | USP30 | This compound | ~2 µM (induces mitochondrial fusion without apoptosis) | Mouse Embryonic Fibroblasts | |
| Off-Target Effect | Wnt/β-catenin Signaling | This compound | Inhibits Wnt3a or LiCl-stimulated Top-flash reporter activity | HEK293T | [3][4] |
| Off-Target Effect | Cell Cycle | This compound | 3.75 µM and 7.5 µM (induces G2/M arrest) | SW480 | |
| Off-Target Effect | Apoptosis | This compound | 3.75 µM and 7.5 µM (induces apoptosis) | SW480 |
Experimental Protocols
Key Experiment 1: Assessment of Mitochondrial Fusion by Fluorescence Microscopy
Objective: To visualize and quantify changes in mitochondrial morphology in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes suitable for microscopy. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
Image Acquisition: Acquire images using a confocal or high-resolution fluorescence microscope. Capture z-stacks to obtain a 3D representation of the mitochondrial network.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to quantify mitochondrial morphology. Parameters to measure include:
-
Aspect Ratio: Ratio of major to minor axis of mitochondria (higher value indicates more elongated mitochondria).
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Form Factor: A measure of particle shape complexity (higher value indicates a more branched network).
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Mitochondrial Length/Branching: Direct measurement of the length and number of branches in the mitochondrial network.
-
Key Experiment 2: Wnt/β-catenin Signaling Reporter Assay (TOP/FOP Flash Assay)
Objective: To quantify the inhibitory effect of this compound on the canonical Wnt signaling pathway.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP flash), and a Renilla luciferase plasmid for normalization.
-
Treatment: After transfection, treat the cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or LiCl) in the presence of varying concentrations of this compound.
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Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOP flash to FOP flash activity indicates the specific activation of the Wnt/β-catenin pathway. Compare the activity in treated cells to the vehicle control to determine the inhibitory effect of this compound.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target Wnt/β-catenin signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15-Oxospiramilactone in Long-Term Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 15-Oxospiramilactone in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a diterpenoid derivative that functions as an inhibitor of the deubiquitinase USP30.[1][2] By inhibiting USP30, it promotes Parkin-mediated mitophagy, a cellular process for clearing damaged mitochondria.[1][2] This mechanism is crucial for maintaining mitochondrial health and cell survival under stress conditions.[2]
Q2: What is the recommended solvent and storage condition for this compound?
For cell culture experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q3: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium at 37°C has not been extensively reported. However, as a diterpenoid lactone, its stability can be influenced by the pH of the medium.[3] Lactone rings can be susceptible to hydrolysis under neutral to basic conditions, which are typical for most cell culture media (pH 7.2-7.4). One study on a similar diterpenoid lactone, andrographolide, showed that it is most stable at acidic pH (2.0-4.0) and degrades at higher pH levels.[3][4] Therefore, it is crucial to consider the potential for degradation during long-term experiments.
Q4: How often should the cell culture medium containing this compound be replaced in a long-term experiment?
Given the potential for degradation, it is advisable to replace the medium with freshly prepared this compound every 24-48 hours. This ensures that the cells are consistently exposed to the desired concentration of the active compound. For very long-term experiments (weeks), it is recommended to determine the stability of this compound in your specific cell culture medium and conditions.
Q5: What are the potential degradation products of this compound and are they active?
The primary degradation pathway for lactones in aqueous solutions is hydrolysis, which would open the lactone ring to form a hydroxy carboxylic acid. The biological activity of this potential degradation product is currently unknown. For the related compound andrographolide, degradation under acidic conditions yields isoandrographolide and 8,9-didehydroandrographolide, while basic conditions lead to 15-seco-andrographolide and other products.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or inconsistent compound efficacy over time. | Degradation of this compound in the cell culture medium. | - Replace the medium with freshly prepared compound every 24-48 hours.- Determine the half-life of the compound in your specific medium and adjust the replacement schedule accordingly (see Experimental Protocols).- Store stock solutions properly in small, single-use aliquots at -20°C or -80°C. |
| Cell confluence affecting compound availability or cellular response. | - Maintain a consistent cell density throughout the experiment.- Consider the effect of cell number on the effective concentration of the compound. | |
| High variability between replicate experiments. | Inconsistent preparation of this compound working solutions. | - Ensure the DMSO stock is fully thawed and mixed before preparing working solutions.- Use calibrated pipettes for accurate dilutions.- Prepare a fresh working solution for each experiment. |
| Differences in cell passage number or health. | - Use cells within a consistent and low passage number range.- Regularly check cell morphology and viability. | |
| Unexpected cytotoxicity or off-target effects. | High concentration of DMSO in the final culture medium. | - Ensure the final concentration of DMSO is below 0.5% (v/v), and ideally below 0.1%.- Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Degradation products may have different biological activities. | - If possible, analyze the medium for the presence of degradation products using techniques like HPLC or LC-MS.- Correlate any observed cytotoxicity with the potential presence of degradation products. | |
| Precipitation of the compound in the cell culture medium. | Poor solubility of this compound at the working concentration. | - Ensure the final concentration does not exceed the solubility limit in the aqueous medium.- Visually inspect the medium for any precipitate after adding the compound.- Consider using a solubilizing agent, but be aware of its potential effects on the cells. |
Data Presentation
Table 1: Stability of a Structurally Related Diterpenoid Lactone (Andrographolide) at Different pH Values.
This data is for andrographolide and is provided as an estimate for the potential pH-dependent stability of this compound. The actual stability should be determined experimentally.
| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 70 | 0.003 | ~231 |
| 6.0 | 70 | 0.025 | ~27.7 |
| 8.0 | 70 | 0.138 | ~5.0 |
Data adapted from a study on andrographolide degradation kinetics.[3]
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to assess the stability of this compound in your specific cell culture medium under experimental conditions.[5]
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Spike the cell culture medium with the this compound stock solution to the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).
-
Incubation:
-
Aliquot the spiked medium into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
Prepare a control sample by aliquoting the spiked medium and storing it at -20°C immediately (this will be your T=0 time point).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). For each time point, remove a tube from the incubator and immediately store it at -80°C to halt any further degradation until analysis.
-
Sample Analysis:
-
Thaw all samples, including the T=0 control.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of the compound in your cell culture medium.
-
Mandatory Visualizations
.dot
Caption: this compound inhibits USP30, promoting Parkin-mediated mitophagy.
.dot
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Variability in Mitochondrial Morphology with 15-Oxospiramilactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Oxospiramilactone to modulate mitochondrial morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect mitochondrial morphology?
This compound, also known as S3, is a diterpenoid derivative that has been identified as a potent inducer of mitochondrial fusion.[1][2][3][4] Dysregulated mitochondrial fusion can lead to mitochondrial fragmentation, which is associated with various cellular and neuronal diseases.[1][2][3] this compound helps restore the mitochondrial network by promoting the fusion of mitochondria.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound functions by inhibiting the mitochondria-localized deubiquitinase USP30.[1][2][3][5] By inhibiting USP30, it increases the non-degradative ubiquitination of Mitofusin 1 and 2 (Mfn1/2), key proteins involved in mitochondrial outer membrane fusion.[1][3][5] This enhanced ubiquitination promotes the activity of Mfn1/2, leading to increased mitochondrial fusion.[1][3][5]
Q3: In which experimental systems has this compound been shown to be effective?
This compound has been shown to effectively induce mitochondrial fusion in cells deficient in either Mfn1 or Mfn2.[1][2][3] It has been studied in various cell lines, including Mouse Embryonic Fibroblasts (MEFs) and HeLa cells.[3][5]
Q4: What are the potential therapeutic applications of this compound?
By promoting mitochondrial fusion and restoring mitochondrial network integrity, this compound has potential therapeutic applications in diseases associated with mitochondrial fragmentation and dysfunction, including a number of neuronal diseases.[1][2][3] It has also been investigated for its neuroprotective effects in conditions like glaucoma by enhancing parkin-mediated mitophagy.[6]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable change in mitochondrial morphology after this compound treatment. | 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response. 2. Insufficient incubation time: The treatment duration may not be long enough for morphological changes to occur. 3. Cell type variability: The response to this compound can be cell-type specific. | 1. Optimize concentration: Perform a dose-response experiment. A concentration of 2 µM has been shown to be effective.[7] 2. Optimize incubation time: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours).[3] 3. Cell line validation: Confirm that the cell line used expresses the necessary machinery (Mfn1/2, USP30) for the drug to be effective. |
| High variability in mitochondrial morphology between cells in the same treatment group. | 1. Cell health and confluency: Unhealthy or overly confluent cells can exhibit altered mitochondrial morphology.[8] 2. Inconsistent drug distribution: Uneven application of this compound in the culture dish. 3. Subjective morphological classification: Manual classification of mitochondrial morphology can be subjective.[8] | 1. Maintain optimal cell culture conditions: Ensure cells are healthy and sub-confluent (50-70%).[8] 2. Ensure proper mixing: Gently swirl the culture dish after adding this compound to ensure even distribution. 3. Use quantitative analysis: Employ image analysis software to quantify mitochondrial morphology parameters (e.g., length, branching).[8] |
| Mitochondrial fragmentation is observed even after treatment with this compound. | 1. Cellular stress: Other experimental conditions (e.g., phototoxicity from imaging, presence of other compounds) may be inducing mitochondrial fission.[8] 2. High concentrations of this compound: Higher concentrations of S3 may induce apoptosis.[7] | 1. Minimize cellular stress: Optimize imaging parameters to reduce phototoxicity and ensure the experimental medium is fresh. 2. Use appropriate concentration: Use a lower, effective concentration (e.g., 2 µM) to specifically target mitochondrial fusion.[7] |
| Difficulty in visualizing and quantifying mitochondrial morphology. | 1. Suboptimal staining: Inadequate concentration or incubation time of mitochondrial dyes (e.g., MitoTracker). 2. Poor image quality: Issues with microscope resolution, focus, or signal-to-noise ratio.[8] | 1. Optimize staining protocol: Titrate the concentration of the mitochondrial dye and optimize the incubation time for your specific cell type.[3] 2. Optimize imaging acquisition: Use a high-resolution objective, ensure proper focus, and adjust acquisition settings to maximize signal and minimize noise.[8] |
Data Presentation
Table 1: Summary of this compound (S3) Effects on Mitochondrial Morphology
| Cell Type | Condition | Treatment | Observed Effect on Mitochondrial Morphology | Reference |
| Mfn1-/- MEFs | Mfn1 deficiency | 5 µM S3 | Induces mitochondrial elongation and restores tubular network. | [3] |
| Mfn2-/- MEFs | Mfn2 deficiency | 2 µM S3 | Restores mitochondrial network. | [1][2][3] |
| Wild-type MEFs | Basal | 2 µM S3 for 24h | Increased mitochondrial connectivity. | [5] |
| Retinal Ganglion Cells | NMDA-induced excitotoxicity | S3 | Improved mitochondrial health. | [6] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
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Cell Seeding: Plate cells (e.g., MEFs or HeLa) on glass-bottom dishes or coverslips suitable for microscopy. Culture cells to 50-70% confluency.[8]
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Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Treatment: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 2-5 µM).[3][7]
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Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate the cells for the desired duration (e.g., 2-24 hours) at 37°C in a humidified incubator with 5% CO2.[3]
Protocol 2: Mitochondrial Staining and Imaging
-
Mitochondrial Staining:
-
Cell Fixation (Optional, for endpoint analysis):
-
Imaging:
Visualizations
Caption: Signaling pathway of this compound in promoting mitochondrial fusion.
Caption: Experimental workflow for analyzing mitochondrial morphology.
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 [biomembrane.tsinghua.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy [jove.com]
Technical Support Center: 15-Oxospiramilactone (S3) Efficacy and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the experimental use of 15-Oxospiramilactone, also known as S3. The information focuses on its mechanism of action as a USP30 inhibitor and its concentration-dependent effects in cellular models.
Disclaimer: The current body of scientific literature does not provide data on the direct correlation between serum concentration of this compound and its in vivo efficacy. The information presented here is based on in vitro and cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (S3)?
This compound is a diterpenoid derivative that functions as a potent inhibitor of the mitochondria-localized deubiquitinase USP30.[1][2] It covalently binds to the cysteine 77 residue within the catalytic triad of USP30, effectively blocking its deubiquitinase activity.[3][4] This inhibition leads to an increase in the non-degradative ubiquitination of mitofusins (Mfn1 and Mfn2), which enhances their activity and promotes mitochondrial fusion.[1][2][5]
Q2: What are the known cellular effects of this compound?
The primary reported effect of this compound at lower concentrations (e.g., 2 µM) is the promotion of mitochondrial fusion.[4] This can restore mitochondrial networks and oxidative respiration in cells with deficient mitochondrial fusion machinery.[1][2] It has also been shown to promote Parkin-mediated mitophagy, the selective removal of damaged mitochondria, which protects retinal ganglion cells from excitotoxicity.[5] However, at higher concentrations, this compound can induce apoptosis by inhibiting the Wnt signaling pathway.[3][4]
Q3: Are there any known metabolites of this compound that I should be aware of in my experiments?
The provided research does not detail the metabolism of this compound into specific active or inactive metabolites. It is important to note that this compound is distinct from Spironolactone, which is extensively metabolized into active metabolites like canrenone and 7α-thiomethylspironolactone.[6][7][8] Researchers should not extrapolate the metabolic profile of Spironolactone to this compound.
Troubleshooting Guide
Problem 1: I am observing high levels of apoptosis in my cell cultures after treatment with this compound, but I want to study mitochondrial fusion.
Cause: this compound exhibits concentration-dependent effects. While lower concentrations promote mitochondrial fusion, higher concentrations have been reported to induce apoptosis through inhibition of the Wnt pathway.[3][4]
Solution:
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Concentration Titration: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing mitochondrial fusion without causing significant cell death in your specific cell line. Based on the literature, concentrations around 2 µM have been shown to be effective for promoting mitochondrial fusion.[4]
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Time-Course Experiment: Shorten the incubation time. The apoptotic effects may become more pronounced with prolonged exposure.
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Positive Controls: Use a known agent that induces mitochondrial fusion to ensure your experimental system is capable of the desired response.
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Apoptosis Assay: Quantify apoptosis at different concentrations of this compound using methods like Annexin V/PI staining or caspase activity assays to identify a non-toxic working concentration.
Problem 2: I am not observing any changes in mitochondrial morphology after treating my cells with this compound.
Cause:
-
Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit USP30 in your cell line.
-
Cell Line Specificity: The expression levels of USP30 or other components of the mitochondrial fusion/fission machinery may vary between cell lines, influencing the response.
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
Solution:
-
Verify Compound Activity: Test the compound on a cell line reported in the literature to be responsive to this compound.
-
Increase Concentration: Cautiously increase the concentration, while monitoring for cytotoxicity (see Problem 1).
-
Confirm USP30 Expression: Verify the expression of USP30 in your target cells using techniques like Western blotting or qPCR.
-
Mitochondrial Staining: Ensure your mitochondrial staining and imaging techniques are optimized to visualize changes in mitochondrial morphology. Use a fluorescent dye that specifically accumulates in mitochondria (e.g., MitoTracker Red CMXRos).
Data Presentation
Table 1: Summary of this compound (S3) Properties and Effects
| Property | Description | Reference |
| Compound Type | Diterpenoid derivative | [1][5] |
| Molecular Weight | 330 Da | [5] |
| Primary Target | Deubiquitinase USP30 | [1][3] |
| Mechanism of Action | Covalent inhibitor of USP30 catalytic cysteine residue (Cys77) | [3] |
| Primary Cellular Effect (Low Conc.) | Promotes mitochondrial fusion and mitophagy | [4][5] |
| Secondary Cellular Effect (High Conc.) | Induces apoptosis via Wnt pathway inhibition | [3][4] |
| Reported Effective In Vitro Conc. | ~2 µM for mitochondrial fusion | [4] |
Experimental Protocols
Protocol: Assessing the Effect of this compound on Mitochondrial Fusion in Cultured Cells
-
Cell Culture:
-
Plate cells (e.g., HeLa or Mouse Embryonic Fibroblasts) on glass-bottom dishes suitable for high-resolution microscopy.
-
Culture cells in appropriate media until they reach 50-70% confluency.
-
-
Mitochondrial Staining:
-
Incubate cells with a mitochondrial-specific fluorescent probe (e.g., 200 nM MitoTracker Red CMXRos) for 30 minutes at 37°C.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Replace with fresh, pre-warmed culture medium.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to final concentrations for a dose-response experiment (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM). Include a DMSO-only vehicle control.
-
Replace the medium in the dishes with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Live-Cell Imaging:
-
Use a confocal or fluorescence microscope equipped with a temperature and CO2-controlled chamber.
-
Acquire images of the mitochondrial network in multiple fields of view for each condition.
-
Assess mitochondrial morphology. Elongated and interconnected tubular networks are indicative of mitochondrial fusion, while small, fragmented mitochondria suggest fission.
-
-
Image Analysis and Quantification:
-
Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji).
-
Categorize cells based on their mitochondrial morphology (e.g., fragmented, intermediate, tubular).
-
Calculate the percentage of cells with a tubular mitochondrial network for each treatment condition.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Visualizations
Caption: Signaling pathway of this compound (S3) in promoting mitochondrial fusion.
Caption: Experimental workflow for assessing this compound's effect on mitochondria.
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
mitigating cytotoxic effects of 15-Oxospiramilactone vehicle (DMSO)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 15-Oxospiramilactone with a Dimethyl Sulfoxide (DMSO) vehicle. The information provided is intended to help mitigate potential cytotoxic effects of the vehicle and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of DMSO for dissolving this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[1] The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, to minimize cytotoxicity.[1][2] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type.[1][2]
Q2: My cells are showing signs of toxicity (e.g., rounding, detachment, decreased viability) after treatment with this compound. How can I determine if this is due to the compound or the DMSO vehicle?
A2: To distinguish between the cytotoxic effects of this compound and the DMSO vehicle, it is crucial to include a vehicle control in your experimental design. This control should consist of cells treated with the same final concentration of DMSO as your experimental group, but without the this compound. If you observe similar levels of toxicity in the vehicle control and the treatment group, it is likely that the DMSO is contributing significantly to the observed effects.
Q3: What are the general guidelines for safe DMSO concentrations in cell culture?
A3: The safe concentration of DMSO is highly dependent on the cell type and the duration of exposure.[3][4] Primary cells are generally more sensitive than immortalized cell lines.[1] A general rule of thumb is that a final concentration of 0.1% DMSO is considered safe for most cell lines.[1] Concentrations up to 0.5% are widely used, but may cause some effects.[1] It is always best to perform a dose-response curve for DMSO on your specific cell line to determine the optimal concentration.[1]
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: While this compound is readily soluble in DMSO, other organic solvents could be considered if DMSO toxicity is a persistent issue.[5] Alternatives like Cyrene™, a green solvent, have shown lower toxicity in some applications.[6][7] Other options that have been explored in biological research include ethanol, methanol, and acetonitrile, though their suitability for this compound and your specific assay would need to be validated.[8][9][10] It is important to note that all organic solvents can have biological effects, and proper vehicle controls are always necessary.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and DMSO.
| Problem | Potential Cause | Troubleshooting Steps |
| High background toxicity in vehicle control. | The final DMSO concentration is too high for your cell line. | 1. Reduce DMSO Concentration: Lower the final concentration of DMSO in your cell culture medium to 0.1% or less.[1][2] You can achieve this by preparing a more concentrated stock of this compound. 2. Determine DMSO Toxicity Threshold: Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) with a range of DMSO concentrations (e.g., 0.05% to 1%) to determine the maximum tolerable concentration for your specific cell line.[11] 3. Minimize Exposure Time: Reduce the incubation time of your cells with the DMSO-containing medium, if your experimental design allows. |
| Inconsistent or variable experimental results. | 1. DMSO-induced cellular effects: Even at non-toxic concentrations, DMSO can influence cellular processes, including gene expression and signaling pathways.[12][13][14] 2. Precipitation of this compound: The compound may be precipitating out of solution upon dilution into the aqueous culture medium. | 1. Strictly Control DMSO Concentration: Ensure the final DMSO concentration is identical across all wells and experiments. 2. Include Proper Controls: Always include a vehicle-only control to account for any effects of DMSO.[2] 3. Improve Compound Solubility: When diluting the DMSO stock, add it to the medium with gentle vortexing or stirring to ensure rapid and even dispersion.[1] You can also try pre-warming the medium slightly. |
| Reduced cell proliferation in treated wells. | DMSO can inhibit cell proliferation even at concentrations that are not overtly cytotoxic.[11][15] | 1. Lower DMSO Concentration: As with overt toxicity, reducing the final DMSO concentration is the primary solution. 2. Account for Proliferation Effects: If a low DMSO concentration is still affecting proliferation, ensure this is accounted for in your data analysis by comparing to the vehicle control. |
| Difficulty dissolving this compound at a high enough concentration to keep the final DMSO percentage low. | The required therapeutic concentration of this compound necessitates a higher DMSO concentration than your cells can tolerate. | 1. Serial Dilution in DMSO: If performing a dose-response curve, make serial dilutions of your compound in 100% DMSO before adding to the culture medium. This ensures the final DMSO concentration is the same across all drug concentrations.[16] 2. Explore Alternative Solvents: If DMSO toxicity remains an issue, consider testing the solubility and efficacy of this compound in an alternative solvent.[6][7] |
Quantitative Data Summary
Table 1: General Cytotoxicity of DMSO on Various Cell Lines
| Cell Line | Assay | Duration of Exposure | IC50 (v/v %) | Observations |
| Peripheral Blood Mononuclear Cells (PBMCs) | Trypan Blue | 120 hours | ~5% | Toxicity is time-dependent; 10% DMSO for 1 hour showed no effect.[11] |
| HepG2, Huh7, HT29, SW480, MCF-7, MDA-MB-231 | Cell Viability Assay | 24, 48, 72 hours | >5% (most lines at 24h) | 0.3125% showed minimal cytotoxicity across most cell lines and time points.[3] |
| HepG2 | Live-cell Imaging | 72 hours | N/A | Growth inhibition observed at 3% and 5%.[15] |
| MCF-7, RAW-264.7, HUVEC | MTT Assay | Not Specified | 1.8% - 1.9% | Little to no toxicity observed at 0.1% and 0.5%.[17] |
| Human Apical Papilla Cells (hAPC) | MTT Assay | Not Specified | <5% | Cytotoxic at 5% and higher; recommended not to exceed 0.5%.[18] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Recommendation | Rationale | Source(s) |
| ≤ 0.1% | Considered safe for almost all cell types, with minimal off-target effects. | [1][2] |
| 0.1% - 0.5% | Widely used, but may cause cell-type-specific effects on proliferation and signaling. Requires careful validation with vehicle controls. | [1][15][17] |
| > 0.5% | Increasingly likely to cause cytotoxicity and significant off-target effects. Should be avoided if possible. | [17][18] |
Experimental Protocols
Protocol 1: Determining the DMSO Toxicity Threshold for a Specific Cell Line
-
Cell Seeding: Plate your cells in a 96-well plate at their optimal density for a viability assay and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range would be 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2.5%, and 5% (v/v). Include a "no DMSO" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a duration that matches your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as MTT or a live/dead cell stain.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. Plot the results to determine the highest concentration of DMSO that does not significantly reduce cell viability.
Protocol 2: Preparing this compound Working Solutions
-
Prepare High-Concentration Stock: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 1000x the highest final concentration you plan to test).
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilution into Medium: To minimize precipitation, add the required volume of the DMSO stock solution to pre-warmed complete culture medium and immediately mix well by gentle vortexing or pipetting. The final DMSO concentration should not exceed the predetermined toxicity threshold for your cell line. For example, to achieve a 0.1% final DMSO concentration, you would perform a 1:1000 dilution of your DMSO stock into the medium.
Visualizations
Caption: Simplified signaling pathway of DMSO-induced cytotoxicity.
Caption: Recommended experimental workflow for using this compound with a DMSO vehicle.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:1053172-87-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 16. researchgate.net [researchgate.net]
- 17. sid.ir [sid.ir]
- 18. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 15-Oxospiramilactone and Other Mitochondrial Fusion Promoters
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health, regulating mitochondrial quality control, bioenergetics, and signaling. Dysregulation of these processes is implicated in a range of human diseases, including neurodegenerative disorders and cardiovascular conditions. Consequently, small molecules that can modulate mitochondrial dynamics, particularly by promoting fusion, are of significant interest as potential therapeutic agents. This guide provides a comparative analysis of 15-Oxospiramilactone and other notable mitochondrial fusion promoters, with a focus on their mechanisms of action, supporting experimental data, and relevant methodologies.
Overview of Mitochondrial Fusion Promoters
Mitochondrial fusion is a complex process orchestrated by a series of proteins, primarily Mitofusin 1 and 2 (Mfn1/2) for the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) for the inner mitochondrial membrane. Small molecule promoters of mitochondrial fusion often act by modulating the activity or expression of these key proteins. This guide will focus on a comparative analysis of two such promoters: this compound (also known as S3) and a hydrazone compound referred to as M1.
Quantitative Performance Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and M1 in promoting mitochondrial fusion. It is important to note that the data are derived from different studies and experimental systems, which may influence the direct comparability of the results.
| Promoter | Target/Mechanism | Cell Type | Concentration | Key Quantitative Finding | Reference |
| This compound (S3) | Inhibitor of deubiquitinase USP30, leading to increased non-degradative ubiquitination of Mfn1/2.[1][2][3] | Mfn1-/- Mouse Embryonic Fibroblasts (MEFs) | 2 µM | ~60% of cells showed elongated/tubular mitochondria after 24 hours.[3] | Yue et al., 2014 |
| Mfn2-/- Mouse Embryonic Fibroblasts (MEFs) | 2 µM | ~50% of cells showed elongated/tubular mitochondria after 24 hours.[3] | Yue et al., 2014 | ||
| Mitochondrial Fusion Promoter M1 | Mechanism not fully elucidated; shown to increase expression of Mfn2 and OPA1.[4][5] Requires basal Mfn1/2 and OPA1 activity.[2] | Mfn1-/- Mouse Embryonic Fibroblasts (MEFs) | EC₅₀ = 5.3 µM | Half-maximal effective concentration for inducing mitochondrial elongation. | Wang et al., 2012 |
| Mfn2-/- Mouse Embryonic Fibroblasts (MEFs) | EC₅₀ = 4.42 µM | Half-maximal effective concentration for inducing mitochondrial elongation. | Wang et al., 2012 | ||
| Human iPSCs | 5-10 µM | Significantly reduced the proportion of cells with granular (fragmented) mitochondria after 48 hours.[2] | Hwang et al., 2019 |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and M1 are crucial for understanding their potential applications and off-target effects.
This compound (S3): Targeting the Ubiquitination Pathway
This compound promotes mitochondrial fusion through a novel mechanism involving the inhibition of the deubiquitinase USP30.[1][2][3] USP30, a mitochondria-localized enzyme, typically removes ubiquitin chains from proteins. By inhibiting USP30, this compound increases the non-degradative ubiquitination of Mfn1 and Mfn2.[3] This specific type of ubiquitination enhances the activity of the mitofusins, thereby promoting the fusion of the outer mitochondrial membrane.[3]
Mitochondrial Fusion Promoter M1: A Modulator of Fusion Proteins
The precise molecular target of M1 remains less defined. However, studies have shown that its pro-fusion activity is dependent on the presence of the core fusion proteins Mfn1, Mfn2, and OPA1.[2] M1 has been observed to increase the expression of Mfn2 and OPA1 in some cellular contexts.[4][5] This suggests that M1 may act upstream of these proteins, possibly by influencing their transcription or translation, or by modulating a signaling pathway that regulates their expression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of mitochondrial fusion promoters.
Protocol 1: Quantitative Analysis of Mitochondrial Morphology by Immunofluorescence
This protocol is used to visualize and quantify changes in mitochondrial morphology (e.g., fragmentation vs. elongation) in response to treatment with fusion promoters.
Materials:
-
Cell culture reagents
-
Mitochondrial fusion promoter of interest (e.g., this compound, M1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against a mitochondrial marker (e.g., anti-TOM20, anti-HSP60)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope with image analysis software (e.g., ImageJ with the MiNA toolkit, MitoGraph).[6]
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the mitochondrial fusion promoter or vehicle control for the specified duration.
-
Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify mitochondrial morphology using image analysis software. Parameters to analyze include mitochondrial length, branching, and the percentage of cells with elongated versus fragmented mitochondria.
Protocol 2: In Vitro Mfn1/2 Ubiquitination Assay
This biochemical assay is used to determine if a compound affects the ubiquitination status of mitofusins, as is the case with this compound.
Materials:
-
Isolated mitochondria from cultured cells
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant ubiquitin
-
ATP
-
Ubiquitination buffer
-
Test compound (e.g., this compound)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against Mfn1, Mfn2, and ubiquitin
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells using a standard differential centrifugation protocol.
-
Ubiquitination Reaction Setup: In a microcentrifuge tube, combine the isolated mitochondria, E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination buffer.
-
Compound Treatment: Add the test compound at various concentrations to the reaction mixtures. Include a vehicle control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against Mfn1 or Mfn2, followed by a secondary antibody. To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody, or a higher molecular weight smear will be visible with the Mfn1/2 antibodies.
-
Analysis: Analyze the band patterns to determine if the test compound alters the ubiquitination of Mfn1/2, indicated by a shift to higher molecular weight species.
Conclusion
This compound and M1 represent two distinct classes of small molecule mitochondrial fusion promoters. This compound offers a targeted approach by inhibiting USP30, thereby modulating the post-translational modification of Mfn1/2. M1, while its direct target is not yet fully elucidated, effectively promotes fusion and appears to act through the canonical fusion machinery. The choice of a promoter for research or therapeutic development will depend on the specific cellular context and the desired mechanism of action. Further direct comparative studies are warranted to fully delineate the relative potency and potential off-target effects of these and other emerging mitochondrial fusion promoters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Mechanism of 15-Oxospiramilactone: A Comparative Guide Using Genetic Controls
For Researchers, Scientists, and Drug Development Professionals
15-Oxospiramilactone, a diterpenoid derivative also known as S3, has emerged as a potent modulator of mitochondrial dynamics.[1][2] Its primary mechanism of action is the inhibition of USP30, a deubiquitinase localized to the mitochondria.[1][3][4] This guide provides a comparative analysis of experimental approaches to validate this mechanism, with a focus on the use of genetic controls. We will explore the performance of this compound in contrast to other molecules and present the supporting experimental data and protocols.
Mechanism of Action: Inhibition of USP30
This compound acts as an inhibitor of the deubiquitinase USP30, which leads to an increase in the non-degradative ubiquitination of Mitofusins 1 and 2 (Mfn1/2).[1][3][5] This post-translational modification enhances the activity of Mfn1/2, promoting mitochondrial fusion.[1][3] The molecule has been shown to bind directly to the cysteine 77 residue within the catalytic domain of USP30.[5][6] Dysregulation of mitochondrial fusion is linked to various neuronal diseases, making this compound a compound of significant interest.[1]
Comparative Data on USP30 Inhibition and Mitochondrial Fusion
The efficacy of this compound in inducing mitochondrial fusion, particularly in cells with compromised fusion machinery, has been demonstrated. The following table summarizes key quantitative data from studies validating its mechanism.
| Experimental System | Treatment | Key Finding | Quantitative Data | Reference |
| Mfn1-deficient MEFs | This compound (S3) | Restoration of mitochondrial network | Significant increase in interconnected mitochondrial networks compared to untreated cells. | [1][3] |
| Mfn2-deficient MEFs | This compound (S3) | Restoration of mitochondrial network | Potently induced mitochondrial fusion and restored oxidative respiration. | [1][3] |
| Retinal Ganglion Cells (RGCs) under excitotoxicity | This compound (S3) | Neuroprotective effect | Promoted RGC survival and Mfn2 ubiquitination. | [2] |
| RGCs with parkin knockdown | This compound (S3) | Abolished protective effect | Knockdown of parkin increased USP30 expression and negated the protective effects of S3. | [2] |
| HeLa Cells | Biotin-S3 | Direct binding to USP30 | S3 directly interacts with the Cys77 residue of USP30. | [6] |
Alternatives to this compound
Several other compounds have been identified as inhibitors of USP30 or other deubiquitinases involved in mitochondrial quality control.
| Compound | Target | Reported Effect | Reference |
| MF-094 | USP30 | Inhibitor of USP30. | [5] |
| PR-619 | Broad-spectrum deubiquitinase inhibitor | Exerts a neuroprotective effect and promotes parkin-mediated mitophagy. | [2] |
| ST-539 | USP30 | Inhibitor of USP30. | [5] |
| FT3967385 | USP30 | Inhibitor of USP30. | [5] |
Experimental Protocols for Mechanism Validation
Genetic controls are crucial for definitively linking the effects of this compound to the inhibition of USP30 and the subsequent modulation of Mfn1/2 activity. Here are detailed methodologies for key experiments.
siRNA-mediated Knockdown of USP30
This protocol is designed to validate that the effects of this compound are dependent on the presence of its target, USP30.
Objective: To demonstrate that the pro-fusion effect of this compound is diminished or abolished in cells with reduced USP30 expression.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or a neuronal cell line) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of siRNA: one targeting USP30 and a non-targeting (scrambled) siRNA as a negative control.
-
On the day of transfection, dilute the siRNAs in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.
-
-
This compound Treatment: After the incubation period, treat the cells with an effective concentration of this compound (e.g., 2 µM) or vehicle control (DMSO) for a specified duration (e.g., 12-24 hours).[5]
-
Analysis:
-
Western Blot: Lyse the cells and perform a Western blot to confirm the knockdown of USP30 protein levels. Probe for Mfn1/2 ubiquitination and total Mfn1/2 levels.
-
Mitochondrial Morphology Imaging: Stain the cells with a mitochondrial marker (e.g., MitoTracker Red CMXRos) and acquire images using fluorescence microscopy. Quantify mitochondrial morphology (e.g., percentage of cells with fused vs. fragmented mitochondria).
-
-
Expected Outcome: Cells treated with USP30 siRNA should show a blunted response to this compound in terms of mitochondrial fusion and Mfn1/2 ubiquitination compared to cells treated with the non-targeting siRNA.
CRISPR/Cas9-mediated Knockout of USP30
For a more robust and long-term validation, CRISPR/Cas9 can be used to generate a USP30 knockout cell line.
Objective: To confirm that the complete absence of USP30 mimics the effect of this compound and renders the cells insensitive to the compound.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a critical exon of the USP30 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the Cas9-gRNA vector into the chosen cell line. Select for successfully transfected cells using an appropriate marker (e.g., puromycin resistance).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the USP30 gene by Sanger sequencing and confirm the absence of USP30 protein by Western blot.
-
Phenotypic Analysis:
-
Compare the mitochondrial morphology of the USP30 knockout cells with wild-type cells.
-
Treat both wild-type and USP30 knockout cells with this compound and assess changes in mitochondrial morphology and Mfn1/2 ubiquitination.
-
-
Expected Outcome: USP30 knockout cells should exhibit a more fused mitochondrial network at baseline compared to wild-type cells. Furthermore, treatment with this compound should have no additional effect on mitochondrial fusion in the knockout cells.
Visualizing the Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated.
References
- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of 15-Oxospiramilactone's effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of 15-Oxospiramilactone, a diterpenoid derivative, across different cell lines. It objectively compares its performance with available data on alternative compounds and provides detailed experimental protocols and supporting data to aid in research and drug development.
Introduction to this compound
This compound, also known as S3, is a small molecule derived from diterpenoids found in Spiraea japonica. It has emerged as a potent modulator of mitochondrial dynamics, primarily through its inhibitory action on the deubiquitinase USP30.[1][2] This guide delves into its mechanism of action, its effects on various cell lines, and compares it to other known USP30 inhibitors.
Mechanism of Action: USP30 Inhibition and Beyond
The primary mechanism of action for this compound at low micromolar concentrations is the inhibition of USP30, a deubiquitinase localized to the outer mitochondrial membrane. By inhibiting USP30, this compound prevents the removal of ubiquitin chains from key mitochondrial fusion proteins, Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2). This results in an increase in their non-degradative ubiquitination, which enhances their activity and promotes mitochondrial fusion.[1][2]
At higher concentrations, this compound has been observed to induce apoptosis through the inhibition of the Wnt/β-catenin signaling pathway. This is achieved by decreasing the association between β-catenin and TCF4, a key transcriptional regulator in this pathway.
Comparative Effects in Different Cell Lines
The effects of this compound have been documented in several cell lines, demonstrating its potential across different cellular contexts.
| Cell Line | Primary Effect Observed | Effective Concentration | Key Findings |
| Mouse Embryonic Fibroblasts (MEFs) | Promotion of mitochondrial fusion | ~2 µM | Restores mitochondrial network and oxidative respiration in Mfn1-/- and Mfn2-/- deficient cells.[1] |
| HeLa Cells | Promotion of mitochondrial fusion | Not specified | Used to demonstrate the interaction between USP30 and Mfn1/2.[1] |
| Retinal Ganglion Cells (RGCs) | Neuroprotection, promotion of Parkin-mediated mitophagy | 2 µM (optimal) | Protects against excitotoxicity and improves mitochondrial health.[3] |
| HEK293T Cells | Inhibition of Wnt/β-catenin signaling | Not specified | Used in reporter assays to demonstrate Wnt pathway inhibition. |
| SW480 & Caco-2 (Colon Cancer Cells) | Inhibition of cell growth | Not specified | Demonstrates anti-proliferative effects at higher concentrations. |
Comparison with Alternative USP30 Inhibitors
While this compound is a well-characterized USP30 inhibitor, other compounds have been identified with similar activity. A direct comparison of their effects on mitochondrial fusion is limited in the literature; however, we can compare their known characteristics.
| Compound | Mechanism of Action | Reported IC50 for USP30 | Primary Focus of Studies |
| This compound (S3) | Covalent inhibitor of USP30 | Not explicitly stated for fusion | Mitochondrial fusion, neuroprotection, anti-cancer (at high concentrations) |
| Compound 39 | Selective non-covalent inhibitor of USP30 | ~20 nM | Enhancement of mitophagy and pexophagy[4][5][6] |
| MF-094 | Selective USP30 inhibitor | Not specified | Mitophagy |
| FT3967385 | N-cyano pyrrolidine USP30 inhibitor | Not specified | Mitophagy |
Experimental Protocols
Mitochondrial Morphology Analysis via Immunofluorescence
This protocol describes the staining of mitochondria to assess morphological changes induced by this compound.
Materials:
-
HeLa or MEF cells cultured on glass coverslips
-
This compound
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against a mitochondrial marker (e.g., anti-TOMM20)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 2 µM) for the indicated time (e.g., 24 hours). Include a vehicle-treated control group.
-
Mitochondrial Staining (Live Cells): Incubate live cells with MitoTracker dye according to the manufacturer's instructions.
-
Fixation: Wash cells with pre-warmed PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary antibody diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash cells with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash cells with PBS and mount the coverslips on microscope slides using a suitable mounting medium.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify mitochondrial morphology (e.g., length, branching, and network complexity) using image analysis software like ImageJ or specialized plugins.
Mfn1/Mfn2 Ubiquitination Analysis by Western Blot
This protocol details the detection of changes in the ubiquitination status of Mfn1 and Mfn2.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM)
-
Antibodies: anti-Mfn1, anti-Mfn2, anti-Ubiquitin, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Protein A/G agarose beads for immunoprecipitation
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse treated and control cells in a lysis buffer supplemented with protease and deubiquitinase inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear lysates with protein A/G agarose beads.
-
Incubate the cleared lysates with anti-Mfn1 or anti-Mfn2 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Sample Preparation: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-Ubiquitin primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. High-molecular-weight smears or distinct bands above the expected size of Mfn1/Mfn2 indicate ubiquitination.
Signaling Pathways and Visualizations
USP30-Mediated Mitochondrial Fusion Pathway
This pathway illustrates how this compound's inhibition of USP30 leads to enhanced mitochondrial fusion.
Experimental Workflow for Assessing Mitochondrial Fusion
This diagram outlines the key steps in an experiment designed to evaluate the effect of this compound on mitochondrial fusion.
Parkin-Mediated Mitophagy Pathway
In retinal ganglion cells, this compound has been shown to promote Parkin-mediated mitophagy, a process for clearing damaged mitochondria.
Conclusion
This compound is a valuable research tool for studying mitochondrial dynamics, particularly mitochondrial fusion. Its well-defined mechanism of action as a USP30 inhibitor provides a clear basis for its cellular effects. While direct comparative data with other USP30 inhibitors on mitochondrial fusion is currently limited, this guide provides a framework for designing and interpreting experiments to further elucidate its role and potential therapeutic applications. The provided protocols and pathway diagrams serve as a starting point for researchers investigating the intricate processes of mitochondrial quality control. Further head-to-head studies with emerging USP30 inhibitors will be crucial for a comprehensive understanding of their relative potencies and specificities.
References
- 1. Cell-Free Analysis of Mitochondrial Fusion by Fluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-free Analysis of Mitochondrial Fusion by Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 15-Oxospiramilactone
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 15-Oxospiramilactone, a critical aspect of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal procedures for the structurally similar and well-documented compound, Spironolactone, are utilized as a reliable proxy.
Immediate Safety and Hazard Information
Hazard Classification (based on Spironolactone):
| Hazard Class | GHS Category | Hazard Statement |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[1] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[1] |
Precautionary Statements:
-
P202: Do not handle until all safety precautions have been read and understood.[2][3]
-
P280/P281: Wear protective gloves/protective clothing/eye protection/face protection. Use personal protective equipment as required.[1][2][3]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.[2][3]
-
P501: Dispose of contents/container in accordance with all local, regional, national, and international regulations.[2][3]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound from the point of generation to final removal.
Detailed Methodologies
Spill Response:
In the event of a spill, the primary objective is to prevent the spread of the material and minimize exposure.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if dust is generated, respiratory protection may be necessary.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not use dry sweeping.
-
Cleanup: Carefully collect the spilled material using a method that controls dust generation, such as a damp cloth or a vacuum with a HEPA filter.[3][4] Place all cleanup materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Disposal: Label the waste container and manage it as hazardous waste according to the protocol outlined above.
Waste Container Management:
Proper management of waste containers is crucial to prevent leaks, spills, and exposure.
-
Compatibility: Ensure the container material is compatible with this compound. Avoid using containers that may react with or be degraded by the chemical.
-
Labeling: All containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Closure: Keep containers securely closed at all times, except when adding waste.
-
Storage: Store containers in a designated and secure Satellite Accumulation Area within the laboratory.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
